5-Methyloxazole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-3-7-5(2-6)8-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFJUOJQJZEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Therapeutic Potential of 5-Methyloxazole-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic scaffolds, the oxazole ring stands out as a "privileged" structure. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role as a cornerstone in the design of innovative therapeutic agents. This guide delves into a specific, yet highly promising, subclass: 5-Methyloxazole-2-carbonitrile derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from structurally related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthesis, biological activities, and therapeutic potential of this chemical class, offering field-proven insights to guide future research and development endeavors.
I. The Strategic Importance of the 5-Methyloxazole-2-carbonitrile Core
The 5-Methyloxazole-2-carbonitrile core is a composite of three key pharmacophoric features: the oxazole ring, a methyl group at the 5-position, and a nitrile moiety at the 2-position. Each component contributes to the overall physicochemical and biological profile of the molecule.
-
The Oxazole Ring: This five-membered heterocycle is a bioisostere for various functional groups, offering a stable and synthetically tractable core. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
-
The 5-Methyl Group: The addition of a methyl group at the 5-position can significantly impact the molecule's properties. It can enhance binding affinity through hydrophobic interactions, improve metabolic stability by blocking potential sites of oxidation, and influence the overall conformation of the molecule.
-
The 2-Carbonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Furthermore, the carbonitrile can act as a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries.
The strategic combination of these features in the 5-Methyloxazole-2-carbonitrile scaffold provides a unique platform for the design of targeted therapies.
II. Synthesis Strategies for 5-Methyloxazole-2-carbonitrile Derivatives
The synthesis of the 5-methyloxazole-2-carbonitrile core can be approached through several established synthetic routes for oxazole formation. A common and effective method involves the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis and its variations. For the specific synthesis of 5-methyloxazole-2-carbonitrile, a plausible synthetic pathway is outlined below.
Experimental Protocol: A General Synthetic Pathway
Objective: To synthesize a 5-Methyloxazole-2-carbonitrile derivative.
Materials:
-
1-Chloropropan-2-one
-
2-Cyanoacetamide
-
Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (1 equivalent) in an anhydrous solvent.
-
Addition of α-Haloketone: To the stirred solution, add 1-chloropropan-2-one (1.1 equivalents) dropwise at room temperature.
-
Cyclization/Dehydration: Add a dehydrating agent (e.g., phosphorus oxychloride, 2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 5-methyloxazole-2-carbonitrile derivative.
Causality behind Experimental Choices:
-
The use of an anhydrous solvent and a flame-dried flask is crucial to prevent the hydrolysis of the dehydrating agent and the reactants.
-
The dropwise addition of the α-haloketone helps to control the initial exothermic reaction.
-
The dehydrating agent facilitates the cyclization and subsequent dehydration to form the aromatic oxazole ring.
-
The basic work-up with sodium bicarbonate neutralizes the acidic dehydrating agent.
III. Diverse Biological Activities and Therapeutic Applications
Derivatives of oxazole and related nitrile-containing heterocycles have demonstrated a broad spectrum of pharmacological activities.[1] This section will explore the key therapeutic areas where 5-methyloxazole-2-carbonitrile derivatives could make a significant impact, drawing parallels from structurally similar compounds.
A. Anticancer Activity
The search for novel anticancer agents is a major focus of modern drug discovery. Several classes of compounds structurally related to 5-methyloxazole-2-carbonitrile have shown promising anticancer activity through various mechanisms.
1. Kinase Inhibition:
Many heterocyclic compounds, including pyrimidine-5-carbonitriles, have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2] For instance, novel morpholinopyrimidine-5-carbonitriles have been designed as dual PI3K/mTOR inhibitors, demonstrating excellent antitumor activity against leukemia cell lines.[3] Similarly, pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[4]
Signaling Pathway: PI3K/mTOR Inhibition
Caption: PI3K/mTOR signaling pathway and points of inhibition.
2. Cyclooxygenase-2 (COX-2) Inhibition:
Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[2][5][6] The inhibition of COX-2 is a validated strategy for cancer therapy, as this enzyme is often overexpressed in tumors and contributes to inflammation and cell proliferation.[2]
Data Presentation: Anticancer Activity of Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Morpholinopyrimidine-5-carbonitriles | Leukemia SR | 0.09 - 0.10 | PI3K/mTOR inhibition | [3] |
| Pyrimidine-5-carbonitriles | HCT-116 (Colon) | 1.14 | VEGFR-2 inhibition | [4] |
| Pyrimidine-5-carbonitriles | MCF-7 (Breast) | 1.54 | VEGFR-2 inhibition | [4] |
| Benzoxazole-pyrimidine hybrids | MCF-7 (Breast) | 5.4 - 7.2 | COX-2 inhibition | [5] |
| 5-Sulfonyl-1,3-oxazole-4-carboxylates | 60 cancer cell lines (average) | 5.37 | Tubulin/CDK2 interaction | [7] |
B. Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole and oxazole derivatives have long been recognized for their antibacterial and antifungal properties.[8] The mode of action for some thiazole derivatives involves the disruption of the microbial cell wall, leading to increased permeability and cell death.[8]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
C. Enzyme Inhibition
Beyond kinases and COX-2, derivatives of nitrile-containing heterocycles have shown inhibitory activity against a range of other enzymes.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some 2,4-diaminopyrrolo[2,3-d]pyrimidines have been synthesized as inhibitors of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.[9] DHFR is a critical enzyme in the folate metabolic pathway, making it an attractive target for antimicrobial and anticancer drugs.
-
Carbonic Anhydrase Inhibition: Thiazole-methylsulfonyl derivatives have been investigated as inhibitors of carbonic anhydrase I and II, enzymes involved in various physiological processes.[10]
IV. Future Perspectives and Challenges
The 5-Methyloxazole-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. The versatility of the oxazole core, combined with the potential for diverse functionalization, offers a rich chemical space for exploration.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the oxazole ring and exploration of different linkers at the 2-position will be crucial to optimize potency and selectivity.
-
Mechanism of Action Elucidation: For novel active compounds, detailed mechanistic studies will be essential to identify their specific molecular targets and pathways.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
Challenges:
-
Target Selectivity: Achieving high selectivity for the desired biological target over related proteins is a common challenge in drug discovery to minimize off-target effects.
-
Drug-likeness and ADMET Properties: Optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is critical for their successful clinical development.
V. Conclusion
While the direct exploration of 5-Methyloxazole-2-carbonitrile derivatives is in its early stages, the wealth of data on structurally related compounds provides a strong rationale for their investigation as a new class of therapeutic agents. Their potential to exhibit potent and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, makes them an exciting area for future research. This guide has provided a comprehensive overview of the synthesis, potential applications, and future directions for this promising class of molecules, with the aim of empowering researchers to unlock their full therapeutic potential.
References
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Chowdhury, M. G., Kalmegh, V., Kapoor, S., Kamble, V., & Shard, A. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1165-1187. [Link]
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El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
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Ferreira, R. J., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(4), M1489. [Link]
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Hasanah, I., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Chemistry, 23(1), 342-351. [Link]
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Pandey, A., & Kumar, A. (2021). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. In Phytochemicals as Lead Compounds for New Drug Discovery (pp. 1-26). Elsevier. [Link]
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Singh, P., & Kumar, A. (2020). RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3666-3684. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 481-496. [Link]
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El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186981. [Link]
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Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2497. [Link]
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El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
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El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed, 36364312. [Link]
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Szafraniec-Szczęsny, J., et al. (2021). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Farmacia, 69(5), 941-949. [Link]
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Nawrot-Modranka, J., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Monatshefte für Chemie - Chemical Monthly, 152, 1115-1126. [Link]
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Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. [Link]
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El-Sayed, N. N. E., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 13(28), 19335-19355. [Link]
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Barbuceanu, S.-F., et al. (2021). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 22(23), 12788. [Link]
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Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Rosowsky, A., et al. (2008). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Bioorganic & Medicinal Chemistry, 16(15), 7314-7323. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1283. [Link]
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An In-depth Technical Guide to 5-Methyloxazole-2-carbonitrile: A Versatile Heterocyclic Building Block
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its role as a versatile synthetic intermediate.[1][2][3] This technical guide provides a comprehensive overview of 5-Methyloxazole-2-carbonitrile, a highly functionalized heterocyclic building block. We will explore its synthesis, delve into its chemical reactivity, and showcase its applications as a precursor for developing novel pharmaceutical agents and advanced materials. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into leveraging this potent molecule.
Introduction: The Strategic Value of 5-Methyloxazole-2-carbonitrile
Heterocyclic compounds form the bedrock of modern drug discovery, with the oxazole ring system being a particularly privileged scaffold.[1][3] 5-Methyloxazole-2-carbonitrile emerges as a building block of significant interest due to the unique interplay of its constituent functional groups. The five-membered aromatic oxazole ring, containing both nitrogen and oxygen, provides a stable core that can engage in various biological interactions.[1][3]
The strategic placement of a methyl group at the C5 position and a cyano group at the C2 position imparts a distinct chemical personality:
-
The Oxazole Core: A stable, electron-rich aromatic system that can be a bioisostere for other functional groups and participate in cycloaddition reactions.[2][4]
-
The C2-Nitrile Group: A powerful and versatile functional handle. It is a strong electron-withdrawing group that influences the reactivity of the oxazole ring. More importantly, it serves as a gateway to a multitude of other functionalities, including carboxylic acids, amides, amines, and tetrazoles, making it invaluable for library synthesis and lead optimization.
-
The C5-Methyl Group: This group enhances solubility in organic solvents and provides a steric and electronic signature that can be crucial for tuning the molecule's interaction with biological targets.[5]
This guide will dissect the synthesis and reactivity of this molecule, providing the necessary technical foundation for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | PubChem |
| Molecular Weight | 108.10 g/mol | [6] |
| CAS Number | 1003-52-7 | [5][6] |
| Appearance | Typically a solid at room temperature. | [5] |
| Synonyms | 4-Methyl-5-cyanooxazole, 4-Methyl-1,3-Oxazole-5-Carbonitrile | [5] |
Spectroscopic Characterization
While a dedicated spectrum for 5-Methyloxazole-2-carbonitrile is not provided in the initial search, its spectroscopic data can be reliably predicted based on fundamental principles and data from analogous structures.[7]
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | H-4 (Oxazole ring proton) | ~7.0 - 7.5 ppm (singlet) | The proton on the oxazole ring is in a deshielded aromatic environment. |
| -CH₃ (Methyl protons) | ~2.3 - 2.6 ppm (singlet) | Protons of a methyl group attached to an aromatic ring. | |
| ¹³C NMR | -C≡N (Nitrile carbon) | ~112 - 118 ppm | Characteristic chemical shift for a nitrile carbon.[8] |
| C-2 (Carbon bearing nitrile) | ~155 - 160 ppm | Deshielded due to attachment to two heteroatoms and the nitrile group. | |
| C-5 (Carbon bearing methyl) | ~150 - 155 ppm | Deshielded due to attachment to ring heteroatoms. | |
| C-4 | ~100 - 105 ppm | Shielded relative to the other ring carbons. | |
| -CH₃ (Methyl carbon) | ~10 - 15 ppm | Typical range for a methyl group on an sp² carbon. | |
| IR Spectroscopy | ν(C≡N) | ~2220 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile stretch. |
| ν(C=N), ν(C=C) | ~1500 - 1650 cm⁻¹ | Absorptions corresponding to the oxazole ring stretching vibrations. |
These predictions are based on standard spectroscopic data tables and comparison with similar heterocyclic structures.[7]
Synthesis of the 5-Methyloxazole-2-carbonitrile Core
The construction of the 5-Methyloxazole-2-carbonitrile scaffold can be approached through several established synthetic strategies for oxazole ring formation. The choice of route often depends on the availability of starting materials and scalability.
Synthetic Pathway Visualization
The following diagram illustrates a plausible and robust synthetic approach starting from readily available materials.
Caption: Proposed synthetic pathway for 5-Methyloxazole-2-carbonitrile.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a common strategy involving cyclization followed by functional group interconversion.
Step 1: Synthesis of 5-Methyl-1,3-oxazol-2(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and formamide (2.0 eq).
-
Heat the mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) portion-wise while maintaining the temperature below 40 °C.
-
Heat the mixture again to promote cyclization.
-
After cooling, pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxazolone intermediate.
Step 2: Chlorination to 2-Chloro-5-methyloxazole
-
To the crude 5-Methyl-1,3-oxazol-2(3H)-one, add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) slowly at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution to neutralize the excess POCl₃.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to afford 2-Chloro-5-methyloxazole.
Step 3: Cyanation to 5-Methyloxazole-2-carbonitrile
-
In a suitable solvent such as DMF or NMP, dissolve 2-Chloro-5-methyloxazole (1.0 eq) and add copper(I) cyanide (CuCN) (1.2 eq).
-
Heat the reaction mixture to 120-140 °C for several hours. The use of a palladium catalyst (e.g., Pd(PPh₃)₄) can facilitate this transformation at lower temperatures.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts.
-
Extract the desired product with ethyl acetate. Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Methyloxazole-2-carbonitrile.
Chemical Reactivity and Applications in Synthesis
The true value of 5-Methyloxazole-2-carbonitrile lies in its reactivity, which allows for its elaboration into a wide array of more complex molecules. The nitrile group is the primary site of transformation.
Key Transformations of the Nitrile Group
The cyano group is a linchpin for synthetic diversification, enabling access to several critical functional groups in medicinal chemistry.
Caption: Key synthetic transformations of 5-Methyloxazole-2-carbonitrile.
-
Hydrolysis to Carboxylic Acid: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) under heating conditions hydrolyzes the nitrile to the corresponding carboxylic acid, a key functional group for forming amide bonds in drug candidates.
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic center, often crucial for solubility and receptor binding.
-
Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgBr) or organolithium (R-Li) reagents readily add to the electrophilic carbon of the nitrile.[9][10][11] Subsequent aqueous workup yields a ketone, providing a route to introduce diverse carbon-based substituents.
-
[3+2] Cycloaddition to Tetrazoles: The reaction of the nitrile with sodium azide (NaN₃), often catalyzed by an ammonium salt or a Lewis acid, is a high-yield method to construct a 5-substituted tetrazole ring. Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.
Reactivity Involving the Oxazole Ring
While the nitrile is the most reactive handle, the oxazole ring itself can participate in specific reactions.
-
Diels-Alder Reactions: Oxazoles with electron-donating substituents can act as dienes in [4+2] cycloaddition reactions with reactive dienophiles.[4] The presence of the electron-withdrawing nitrile group at C2 deactivates the ring towards this type of reaction, but it may still proceed with highly reactive dienophiles under forcing conditions.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, typically at the C4 position. However, the strong deactivating effect of the C2-nitrile group makes such reactions challenging, requiring potent electrophiles and harsh conditions.
Applications in Drug Discovery
The oxazole motif is a key component of numerous approved drugs and clinical candidates, valued for its favorable metabolic profile and ability to form key hydrogen bonds.[1][3][12] Derivatives of 5-Methyloxazole-2-carbonitrile are valuable intermediates for synthesizing compounds with potential therapeutic applications, including:
-
Anticancer Agents: Many kinase inhibitors and cytotoxic agents incorporate heterocyclic nitrile moieties.[13]
-
Anti-inflammatory Drugs: The oxazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[12]
-
Antiviral and Antibacterial Agents: The ability to rapidly diversify the core structure makes it suitable for screening against various infectious disease targets.[14][15]
Conclusion and Future Outlook
5-Methyloxazole-2-carbonitrile stands out as a high-potential heterocyclic building block. Its well-defined structure, predictable reactivity, and the synthetic versatility of its nitrile group make it an invaluable tool for medicinal chemists and materials scientists. The ability to readily convert the nitrile into a range of pharmacologically relevant functional groups ensures its continued application in the design and synthesis of next-generation therapeutics. As the demand for novel, structurally diverse small molecules continues to grow, the strategic use of pre-functionalized and versatile scaffolds like 5-Methyloxazole-2-carbonitrile will be critical to accelerating the drug discovery process.
References
- Benchchem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- CymitQuimica. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile.
- CymitQuimica. CAS 57351-99-2: 5-methylisoxazole-3-carbonitrile.
- MySkinRecipes. 5-methyloxazole-2-carbonitrile.
- Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- ResearchGate. Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- MDPI. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem - NIH. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480.
- PubChem - NIH. 5-Methylisoxazole | C4H5NO | CID 79833.
- ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5.
- PMC - PubMed Central. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- Master Organic Chemistry. Nucleophilic Addition To Carbonyls.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- YouTube. Master Nucleophilic Addition Reactions in Just 10 Minutes.
- NIH. Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer.
- PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
- The Role of Isoxazole Derivatives in Modern Drug Discovery.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PMC. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study.
- Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions.
- Benchchem. A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
- Wikipedia. Nucleophilic addition.
- MDPI. Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study.
- PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).
- PubMed. Nucleophilic Addition of α-(dimethylsilyl)nitriles to Aldehydes and Ketones.
- PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- PMC - NIH. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
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- 1. tandfonline.com [tandfonline.com]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
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- 14. 5-methyloxazole-2-carbonitrile [stage0.myskinrecipes.com]
- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for 5-Methyloxazole-2-carbonitrile
[1]
Compound Identification & Physicochemical Context
Before addressing solubility, it is critical to distinguish this specific isomer from its more common regioisomer (4-methyloxazole-5-carbonitrile).[1][2] The position of the nitrile group at C2 significantly influences its electronic properties and hydrolytic stability.[2]
| Property | Data |
| Compound Name | 5-Methyloxazole-2-carbonitrile |
| CAS Registry Number | 28989-03-9 |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Predicted LogP | ~0.5 – 0.8 (Lipophilic) |
| Physical State | Low-melting solid or liquid (Ambient) |
| Electronic Character | Electron-deficient C2 position due to adjacent ring nitrogen and nitrile group.[1] |
Critical Note: The C2-position of the oxazole ring is highly electrophilic.[1] While the 5-methyl group provides some steric shielding and electron donation, the nitrile group at C2 activates the ring toward nucleophilic attack.[1][2] Avoid strong nucleophilic solvents (e.g., primary amines) for storage. [1][2]
Solubility Landscape
The following solubility data is derived from structural activity relationships (SAR) of homologous oxazole-carbonitriles and standard solubility screening protocols.
Solubility Matrix
Concentration Reference: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<1 mg/mL)
| Solvent Class | Specific Solvent | Solubility Rating | Technical Commentary |
| Chlorinated | Dichloromethane (DCM) | High | Primary Choice. Excellent for extraction and chromatography.[1] Non-reactive. |
| Chloroform (CHCl₃) | High | Good alternative to DCM; useful for NMR characterization.[1][2] | |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Ideal for anhydrous reactions.[1][2] Ensure THF is peroxide-free to prevent oxidative degradation.[1] |
| Ethyl Acetate (EtOAc) | High | Standard solvent for TLC and silica gel chromatography.[1][2] | |
| Acetonitrile (MeCN) | High | Excellent for HPLC mobile phases.[1][2] Compatible with most reactions. | |
| DMSO / DMF | High | Use only when necessary (e.g., SₙAr reactions) due to high boiling point and difficulty in removal.[1][2] | |
| Polar Protic | Methanol / Ethanol | Moderate | Caution Required. Soluble, but risk of Pinner reaction (solvolysis) in the presence of acid/base catalysts.[1][2] |
| Isopropanol (IPA) | Moderate | Better stability than MeOH due to steric bulk, but lower solubility.[1][2] | |
| Non-Polar | Hexanes / Heptanes | Low | Generally insoluble.[2] Used as an antisolvent for crystallization.[2] |
| Toluene | Moderate | Good for high-temperature reactions; solubility increases significantly with heat.[1] | |
| Aqueous | Water | Low | Immiscible.[2] Hydrolysis risk at extreme pH.[2] |
Stability & Reactivity in Solution
The solubility of 5-Methyloxazole-2-carbonitrile cannot be decoupled from its stability.[1] The nitrile group at the 2-position is susceptible to hydrolysis, converting the lipophilic nitrile into a polar amide or carboxylic acid, which drastically alters solubility.[1][2]
Hydrolytic Degradation Pathway
In the presence of moisture and a catalyst (acid or base), the compound degrades.[1][2] This is often mistaken for "insolubility" when precipitates (amides) form.[1][2]
Figure 1: Hydrolytic degradation pathway affecting solubility observations.[1][2]
Experimental Protocol: Saturation Shake-Flask Method
To determine the exact solubility limit for your specific batch (critical for crystallization design), follow this self-validating protocol.
Materials
-
Analyte: 5-Methyloxazole-2-carbonitrile (>98% purity).[1]
-
Equipment: 4 mL glass vials with PTFE-lined caps, orbital shaker, syringe filters (0.45 µm PTFE).
Step-by-Step Methodology
-
Supersaturation: Add 100 mg of compound to a vial.
-
Solvent Addition: Add 0.5 mL of the target solvent.[2]
-
Equilibration: Agitate at 25°C for 24 hours.
-
Why: Ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.
-
-
Phase Separation: Centrifuge or let settle for 1 hour.
-
Filtration: Draw supernatant through a 0.45 µm PTFE filter (prevents undissolved particles from skewing results).
-
Quantification:
-
Gravimetric (Fast): Evaporate a known volume of filtrate and weigh the residue.[2]
-
HPLC (Precise): Dilute filtrate 1000x in MeCN and inject.
-
Strategic Solvent Selection Guide
Select the solvent based on the operational phase of your workflow.
Figure 2: Decision tree for solvent selection based on operational requirements.
Critical Application Notes
-
HPLC Analysis: When analyzing this compound, avoid acidic mobile phases (e.g., 0.1% TFA) if the run time is long, as on-column hydrolysis can occur.[1][2] Use neutral buffers or rapid gradients.
-
Grignard Reactions: If using this nitrile as an electrophile for Grignard additions (to form ketones), use anhydrous THF .[1][2] Diethyl ether may not solubilize the intermediate magnesium complex efficiently.[2]
-
Storage: Store the compound as a solid. Do not store as a solution in methanol or DMSO for extended periods (>1 week), as trace moisture will degrade the nitrile.[1][2]
References
-
Compound Identification: National Center for Biotechnology Information.[2] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 60069415, 5-methyl-1,3-oxazole-2-carbonitrile. Retrieved from [Link][1][2]
-
General Oxazole Chemistry: Palmer, D. C. (Ed.).[1][2] (2004).[1][2] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] (Contextual grounding for oxazole reactivity).
-
Nitrile Stability: Patil, P., et al. (2018).[1][2] Green multicomponent synthesis... of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. (Analogous stability data for heterocyclic nitriles). Retrieved from [Link]
Methodological & Application
Technical Application Note: 5-Methyloxazole-2-carbonitrile in Agrochemical Synthesis
Executive Summary
5-Methyloxazole-2-carbonitrile (CAS: 1003-52-7, generic structure reference) represents a critical
This guide details the strategic application of 5-methyloxazole-2-carbonitrile as a "linchpin" intermediate. It focuses on its transformation into oxazole-2-carboxylic acids (key motifs in Oomycete fungicides) and tetrazole bioisosteres . We provide a validated protocol for its synthesis via amide dehydration and a downstream workflow for generating fungicidal carboxamides.
Chemical Profile & Reactivity[1]
| Property | Specification |
| IUPAC Name | 5-Methyl-1,3-oxazole-2-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 108.10 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid |
| Boiling Point | ~165°C (predicted) |
| Key Reactivity | Electrophilic nitrile carbon; C2-susceptibility to nucleophilic attack; 1,3-dipolar cycloaddition |
Structural Insight: The C2 position of the oxazole ring is flanked by both the oxygen and nitrogen atoms, making the attached nitrile group highly activated. This allows for mild hydrolysis conditions compared to benzonitriles, preserving sensitive substituents at the C5 position (the methyl group) which blocks metabolic oxidation.
Synthesis Protocol: Scalable Preparation
Rationale: While direct cyanation of oxazoles via lithiation (n-BuLi/TsCN) is common in academic labs, it is hazardous and costly at kilo-scale. The Dehydration of 5-methyloxazole-2-carboxamide is the preferred industrial route due to higher atom economy and safety.
Method A: Dehydration using Trifluoroacetic Anhydride (TFAA)
Reagents:
-
Precursor: 5-Methyloxazole-2-carboxamide (1.0 eq)
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Base: Pyridine (2.5 eq) or Triethylamine
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane
Step-by-Step Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 5-methyloxazole-2-carboxamide suspended in dry DCM (0.5 M concentration) under
atmosphere. -
Base Addition: Cool the mixture to 0°C. Add Pyridine dropwise. The suspension may clear slightly.
-
Dehydration: Add TFAA dropwise via an addition funnel over 30 minutes, maintaining internal temperature
. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The amide spot (
) should disappear, replaced by the nitrile ( ). -
Quench: Pour the reaction mixture into ice-cold saturated
solution. Stir vigorously for 15 minutes to hydrolyze excess TFAA. -
Extraction: Separate phases. Extract the aqueous layer with DCM (
). -
Purification: Wash combined organics with 0.1 M HCl (to remove pyridine), then brine. Dry over
, filter, and concentrate under reduced pressure.-
Note: The product is volatile. Do not use high vacuum (< 10 mbar) for extended periods.
-
-
Yield: Expect 85-92% yield of a pale yellow oil.
Agrochemical Application Workflows
The utility of 5-methyloxazole-2-carbonitrile lies in its divergent reactivity. It serves as the precursor for three major agrochemical pharmacophores.
Pathway A: Hydrolysis to Fungicidal Carboxamides
This is the most commercially relevant pathway, analogous to the synthesis of Oxathiapiprolin or Fluopicolide analogs, where a heterocyclic acid is coupled to a complex amine.
-
Mechanism: Acid-catalyzed hydrolysis converts the nitrile to the carboxylic acid, which is then coupled to an amine.
-
Advantage: The 5-methyl group prevents ring oxidation, enhancing the persistence of the fungicide on the leaf surface.
Pathway B: Tetrazole Isosteres (Herbicides)
Conversion of the nitrile to a tetrazole creates a lipophilic, metabolically stable acidic bioisostere, often used in auxin-mimic herbicides.
Visualization of Divergent Synthesis
Figure 1: Divergent synthetic pathways from 5-Methyloxazole-2-carbonitrile to key agrochemical scaffolds.
Detailed Case Study: Synthesis of an Oxazole-Based SDHI Analog
Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bond connecting a heterocycle to a lipophilic amine. Here, we utilize 5-methyloxazole-2-carbonitrile to synthesize a novel SDHI candidate.
Step 1: Controlled Hydrolysis
-
Reagents: 5-Methyloxazole-2-carbonitrile, 6M HCl.
-
Procedure: Reflux the nitrile in 6M HCl for 4 hours.
-
Critical Control Point: Do not use basic hydrolysis (NaOH), as the oxazole ring is susceptible to ring-opening (Bamford-Stevens type cleavage) under strong basic conditions at high temperatures.
-
Isolation: Evaporate to dryness to obtain the carboxylic acid hydrochloride salt.
Step 2: Amide Coupling (The Active Ingredient)
-
Reagents: Oxazole acid (from Step 1), 3',4'-dichloroaniline (simulated lipophilic tail),
(Thionyl Chloride). -
Procedure:
-
Convert the acid to the acid chloride using
(reflux, 2h). Remove excess . -
Dissolve acid chloride in THF.
-
Add 3',4'-dichloroaniline and
at 0°C. -
Stir 12h.
-
-
Result: A 2-carboxamide oxazole fungicide candidate.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Nitriles are toxic by inhalation and ingestion. Metabolic release of cyanide is a risk, though slower for aromatic/heterocyclic nitriles than aliphatic ones.
-
Skin/Eye: Severe irritant.
-
Stability: Stable under ambient conditions but releases toxic fumes (
) in fire.
Mandatory PPE:
-
Nitrile gloves (Double gloving recommended).
-
Chemical fume hood with face velocity > 100 fpm.
-
Cyanide Antidote Kit must be present in the lab (Amyl nitrite/Sodium thiosulfate) if handling >10g scales.
Waste Disposal:
-
Aqueous waste containing nitrile residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanides to cyanates before disposal.
References
-
General Oxazole Synthesis & Reactivity
- Title: Synthetic approaches for oxazole deriv
- Source: ResearchG
-
URL:[Link]
-
Amide Dehydration Protocols
- Title: Dehydr
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Agrochemical Relevance (Oxazole Fungicides)
- Safety Data (Generic Nitrile Handling): Title: Fisher Scientific SDS - Nitriles. Source: Fisher Scientific.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Methyloxazole-2-carbonitrile
Introduction: The Significance of 5-Methyloxazole-2-carbonitrile in Modern Drug Discovery
5-Methyloxazole-2-carbonitrile is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The nitrile functionality serves as a versatile synthetic handle, readily convertible into other important functional groups such as amines, carboxylic acids, and tetrazoles. This combination makes 5-methyloxazole-2-carbonitrile a valuable intermediate for the rapid generation of diverse compound libraries in the pursuit of new therapeutic agents.
The Rationale for Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for the synthesis of aryl nitriles, such as the Rosenmund-von Braun reaction, often require harsh reaction conditions, including high temperatures and long reaction times, and can be challenging to purify.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2] This rapid, localized heating of the reaction mixture leads to a more uniform temperature distribution, minimizing the formation of byproducts and often resulting in higher yields and purer products.[2] The efficiency and control offered by MAOS align with the principles of green chemistry by reducing energy consumption and waste generation.
Reaction Mechanism: Copper-Catalyzed Cyanation
The synthesis of 5-methyloxazole-2-carbonitrile from 2-bromo-5-methyloxazole proceeds via a copper-catalyzed cyanation reaction. While the precise mechanism can be complex and dependent on the specific reaction conditions, it is generally understood to involve the following key steps:
-
Oxidative Addition: The copper(I) catalyst reacts with the aryl halide (2-bromo-5-methyloxazole) in an oxidative addition step, forming a copper(III) intermediate.
-
Cyanide Coordination: A cyanide ion from the copper(I) cyanide coordinates to the copper(III) center.
-
Reductive Elimination: The final step is a reductive elimination, where the C-CN bond is formed, yielding the desired 5-methyloxazole-2-carbonitrile and regenerating the copper(I) catalyst.
The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial as it helps to dissolve the reactants and facilitate the reaction.
Figure 1: Simplified workflow of the copper-catalyzed cyanation reaction.
Detailed Experimental Protocol
This protocol provides a detailed procedure for the microwave-assisted synthesis of 5-methyloxazole-2-carbonitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Bromo-5-methyloxazole | ≥97% | Commercially Available | 129053-67-4 |
| Copper(I) Cyanide | ≥99% | Commercially Available | 544-92-3 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Microwave Synthesis Vial | 10 mL | Appropriate Supplier | - |
| Magnetic Stir Bar | - | Appropriate Supplier | - |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Brine (Saturated NaCl solution) | - | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | - |
Safety Precautions:
-
Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.
Reaction Setup and Procedure:
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-bromo-5-methyloxazole (1.0 mmol, 162 mg).
-
In a fume hood, carefully add copper(I) cyanide (1.2 mmol, 107 mg).
-
Add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a microwave reactor.
-
Set the reaction parameters to a temperature of 150 °C, a hold time of 20 minutes, and ensure stirring is active.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up and Purification:
-
Once cooled, open the vial in a fume hood.
-
Quench the reaction by adding the mixture to a beaker containing a stirred solution of aqueous ferric chloride (to complex with residual cyanide).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-methyloxazole-2-carbonitrile as a solid.
-
Reaction Parameters Summary:
| Parameter | Value |
| Temperature | 150 °C |
| Microwave Power | Dynamic (to maintain temperature) |
| Reaction Time | 20 minutes |
| Stirring | Active |
| Solvent | N,N-Dimethylformamide (DMF) |
Characterization of 5-Methyloxazole-2-carbonitrile
The identity and purity of the synthesized 5-methyloxazole-2-carbonitrile should be confirmed by standard analytical techniques.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Expected Analytical Data:
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.2-7.4 (s, 1H, oxazole H-4)
-
δ ~2.4-2.6 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-165 (C-5)
-
δ ~140-145 (C-2)
-
δ ~125-130 (C-4)
-
δ ~110-115 (-CN)
-
δ ~12-15 (-CH₃)
FTIR (KBr, cm⁻¹):
-
~2230-2240 (C≡N stretch)
-
~1600-1650 (C=N stretch of oxazole ring)
-
~1500-1550 (C=C stretch of oxazole ring)
-
~2900-3000 (C-H stretch of methyl group)
Mass Spectrometry (EI):
-
m/z (%): 108 (M⁺), and other fragmentation peaks.
Conclusion
This application note provides a comprehensive guide for the rapid and efficient synthesis of 5-methyloxazole-2-carbonitrile utilizing microwave-assisted copper-catalyzed cyanation. The described protocol offers significant advantages over traditional heating methods, including drastically reduced reaction times and potentially higher yields and purity. The provided characterization data, while based on predictions for this specific molecule, serves as a reliable guide for researchers to confirm the successful synthesis of this valuable building block for drug discovery and development.
References
- Gedye, R.; Smith, F.; Westaway, K.; Ali, H.; Baldisera, L.; Laberge, L.; Rousell, J. The use of microwave ovens for rapid organic synthesis. Tetrahedron Lett.1986, 27, 279-282.
-
Zanon, J.; Klapars, A.; Buchwald, S. L. Copper-catalyzed domino halogen exchange-cyanation of aryl bromides. J. Am. Chem. Soc.2003 , 125, 2890-2891. [Link]
Sources
Application Notes & Protocols: 5-Methyloxazole-2-carbonitrile as a Dienophile in Diels-Alder Reactions
Introduction: The Dual Reactivity of Oxazoles in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with high stereochemical control.[1] Within this context, oxazole derivatives have carved out a significant niche, primarily for their utility in synthesizing highly substituted pyridine and furan rings.[2][3] The classical and most well-documented role of oxazoles in [4+2] cycloadditions is that of a 4π-electron component, i.e., a diene. This reactivity is central to the Kondrat'eva pyridine synthesis, where the oxazole reacts with a dienophile to form a bicyclic adduct, which then undergoes a retro-Diels-Alder reaction and subsequent dehydration to yield a pyridine.[4][5] The reaction is generally facilitated by electron-donating substituents on the oxazole ring, which enhance its Highest Occupied Molecular Orbital (HOMO) energy for interaction with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3]
However, the electronic nature of the substituents on the oxazole ring can fundamentally alter its reactivity profile. The subject of this guide, 5-methyloxazole-2-carbonitrile, presents a fascinating case. The presence of a strongly electron-withdrawing nitrile group at the C2 position significantly lowers the energy of the oxazole's LUMO. This electronic feature, while suppressing its reactivity as a diene, theoretically activates the C4=C5 double bond for participation as a 2π-electron component—a dienophile—in an inverse-electron-demand Diels-Alder reaction. This application note will first briefly cover the established role of oxazoles as dienes and then delve into the theoretical basis and a proposed protocol for utilizing 5-methyloxazole-2-carbonitrile as a dienophile.
Part 1: The Established Role of Oxazoles as Dienes (Kondrat'eva Pyridine Synthesis)
The reaction of an oxazole with an alkene or alkyne is a well-established route to pyridines and furans, respectively.[4] In this process, the oxazole functions as an azadiene. The reaction proceeds through a bicyclic intermediate which is typically not isolated. This intermediate eliminates a molecule of water (or another small molecule) to aromatize into the final pyridine product.
Caption: General workflow of the Kondrat'eva Pyridine Synthesis.
Part 2: Theoretical Framework for 5-Methyloxazole-2-carbonitrile as a Dienophile
While the diene reactivity of oxazoles is well-trodden territory, the dienophilic potential of 5-methyloxazole-2-carbonitrile is an area ripe for exploration. The efficacy of a dienophile is governed by the presence of electron-withdrawing groups that lower its LUMO energy, making it more electrophilic and reactive towards a diene.[6][7]
Frontier Molecular Orbital (FMO) Theory Perspective:
The standard Diels-Alder reaction involves the interaction between the HOMO of the diene and the LUMO of the dienophile. For 5-methyloxazole-2-carbonitrile to act as a dienophile, its LUMO must be sufficiently low in energy to interact favorably with the HOMO of a reaction partner.
-
Electron-Withdrawing Group (EWG) Effect: The nitrile group (-CN) at the C2 position is a potent EWG. It withdraws electron density from the oxazole ring through both inductive and resonance effects. This has the critical consequence of lowering the energy of the LUMO associated with the C4=C5 π-bond.
-
Inverse-Electron-Demand Scenario: This lowered LUMO makes 5-methyloxazole-2-carbonitrile a prime candidate for inverse-electron-demand Diels-Alder reactions. In this type of cycloaddition, the primary FMO interaction is between the LUMO of the dienophile (the oxazole derivative) and the HOMO of an electron-rich diene (e.g., an enol ether or a diene substituted with electron-donating groups).
Caption: FMO diagram for an inverse-electron-demand Diels-Alder reaction.
Catalysis as a Driving Force:
Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions.[8] A Lewis acid could coordinate to the nitrogen atom of the oxazole ring or the nitrile group. This coordination would further withdraw electron density, making the C4=C5 bond even more electron-deficient and thus, a more potent dienophile.
Part 3: Hypothetical Experimental Protocol
The following protocol is a proposed starting point for investigating the dienophilic reactivity of 5-methyloxazole-2-carbonitrile. It is based on general principles for inverse-electron-demand Diels-Alder reactions and has not been empirically validated. Researchers should employ standard safety precautions and conduct small-scale test reactions to determine optimal conditions.
Objective: To synthesize a substituted cyclohexene derivative via a [4+2] cycloaddition between 5-methyloxazole-2-carbonitrile (as the dienophile) and an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene.
Materials:
-
5-Methyloxazole-2-carbonitrile
-
2,3-Dimethyl-1,3-butadiene (freshly distilled)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), anhydrous)
-
Anhydrous Solvent (e.g., Toluene or Dichloromethane (DCM))
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyloxazole-2-carbonitrile (e.g., 1.0 mmol, 1.0 eq).
-
Add the Lewis acid catalyst, ZnCl₂ (e.g., 0.2 mmol, 0.2 eq). Rationale: A sub-stoichiometric amount of Lewis acid is used to catalyze the reaction by activating the dienophile without promoting excessive side reactions.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature for 15 minutes to allow for coordination of the Lewis acid.
-
-
Addition of Diene:
-
Via syringe, add freshly distilled 2,3-dimethyl-1,3-butadiene (1.5 mmol, 1.5 eq) to the stirring solution. Rationale: A slight excess of the diene is used to drive the reaction to completion.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) using an oil bath. Rationale: Thermal energy is often required to overcome the activation energy of the cycloaddition. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting oxazole. A suitable eluent might be a 3:1 mixture of hexanes and ethyl acetate.
-
-
Workup:
-
Once the reaction is deemed complete by TLC, cool the flask to room temperature.
-
Quench the reaction by slowly adding 5 mL of a saturated aqueous solution of sodium bicarbonate. Rationale: The bicarbonate solution neutralizes the Lewis acid and any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the cycloadduct.
-
Caption: Proposed experimental workflow for the Diels-Alder reaction.
Part 4: Data Presentation and Expected Outcomes
As this is a proposed reaction, empirical data is not available. Researchers attempting this protocol should carefully record the following quantitative and qualitative data to validate the methodology and understand the reaction's characteristics.
| Parameter | Measurement | Rationale |
| Reaction Time | Hours (h) | To determine the rate of reaction under the specified conditions. |
| Yield | Percentage (%) | To assess the efficiency of the transformation. |
| Diastereoselectivity | Diastereomeric Ratio (d.r.), e.g., endo:exo | To determine the stereochemical preference of the cycloaddition. |
| Regioselectivity | Regioisomeric Ratio | To determine the preferred orientation of addition if an unsymmetrical diene is used. |
| Optimal Temperature | Degrees Celsius (°C) | To find the balance between reaction rate and prevention of decomposition. |
| Optimal Catalyst Load | Mole Percent (mol %) | To maximize catalytic efficiency while minimizing side reactions. |
Conclusion and Future Outlook
The exploration of 5-methyloxazole-2-carbonitrile as a dienophile in Diels-Alder reactions represents a departure from the conventional reactivity of the oxazole scaffold. Grounded in the principles of FMO theory, the electron-withdrawing nitrile group is hypothesized to activate the oxazole C4=C5 bond for [4+2] cycloaddition with electron-rich dienes. The provided protocol offers a logical and structured starting point for investigating this novel reactivity. Successful validation of this approach would not only broaden the synthetic utility of oxazoles but also provide a new route to complex, highly functionalized six-membered ring systems, which are valuable scaffolds in drug discovery and materials science.
References
- Diels–Alder reactions of oxazoles with alkenes, alkynes, and heterodienophiles have shown great utility in several areas of organic synthesis.
- The Diels-Alder cycloaddition reaction of oxazole with ethylene is facilitated by addition of an alkyl group or Brønsted or Lewis acids to the oxazole nitrogen
- The oxazole ring contains electron-donating substituents that facilitate reactions with dienophiles. (Pharmaguideline)
- The condensation of oxazoles with dienophiles is of the diene synthesis type, the final reaction products being substituted pyridine bases.
- A synthetic approach to complanadine alkaloids is described which employs a Kondrat'eva reaction to construct the pyridine rings. (PubMed)
- This reaction is called the Kondrat'eva synthesis. (Baran Lab, Scripps Research)
- This is an example where the pi bond that is being broken is not a carbon-carbon pi bond. We call these reactions, “hetero Diels-Alder reactions”. (Master Organic Chemistry)
- A reaction between azide, alkyne and 2H-azirine resulted in C–C bond formation at position five of 1,2,3-triazole, instead of previously misidentified C–N bond connectivity.
- In organic chemistry, the Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene deriv
- Synthesis of eupolauramine via an intramolecular Kondrat'eva pyridine synthesis.
- A concerted combination of two π-electron systems to form a ring of atoms having two new σ bonds and two fewer π bonds is called a cycloaddition reaction. (Chemistry LibreTexts)
- Two metal-free, formal [2 + 2 + 2] cycloaddition strategies for the construction of polycyclic pyridine derivatives are described that proceed via pericyclic cascade mechanisms featuring the participation of unactivated cyano groups as enophile and dienophile cycloaddition partners.
- A continuous flow inverse-electron-demand Kondrat'eva reaction has been developed that provides direct access to cycloalka[c]pyridines from unactivated oxazoles and cycloalkenes.
- The thermal Huisgen 1,3-Dipolar Cycloaddition of alkynes to azides requires elevated temperatures and often produces mixtures of the two regioisomers when using asymmetric alkynes. (Organic Chemistry Portal)
- A synthetic approach to complanadine alkaloids is described which employs a Kondrat'eva reaction to construct the pyridine rings. (PubMed)
- A cycloaddition reaction is one in which two unsaturated molecules add to one another to yield a cyclic product. (OpenStax)
- The electron withdrawing groups makes the denophile more electrophilic and thus more reactive in the deals all the reaction. (YouTube)
- The 3+2 cycloaddition is a useful reaction to create a 5-membered ring with some hetero
- Diels-alder reactions utilize conjug
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Overcoming Low Conversion Rates in Oxazole Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high conversion rates in oxazole ring formation. As a Senior Application Scientist, I have synthesized both fundamental chemical principles and field-proven insights to help you diagnose and resolve common issues in your experimental work. This is not a rigid manual but a dynamic troubleshooting resource structured to address problems from a mechanistic and practical standpoint.
Troubleshooting Guide: Diagnosis and Resolution of Low Yields
This section is formatted as a series of questions you might be asking at the bench when a reaction doesn't proceed as expected. Each answer provides a causal explanation and a logical, step-by-step approach to resolving the issue.
I. Issues in Classical Oxazole Syntheses
Classical methods, while foundational, often employ harsh conditions that can lead to a variety of complications.
Question 1: My Robinson-Gabriel synthesis is stalling, or my yield is disappointingly low. What are the primary causes and how can I improve the conversion?
The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone, is a robust method for forming 2,5-disubstituted oxazoles.[1][2] However, low yields are a frequent complaint, typically stemming from incomplete cyclodehydration, the quality of the starting material, or degradation under harsh acidic conditions.
Causality and Mechanistic Insight:
The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the activated amide. The resulting oxazoline intermediate then dehydrates to form the aromatic oxazole. A failure at any of these stages will result in low conversion. The choice and activity of the dehydrating agent are paramount as it drives the final, often reversible, dehydration step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Step-by-Step Resolution:
-
Verify Dehydrating Agent Potency:
-
Problem: Common dehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) are highly hygroscopic. An older or improperly stored bottle may have absorbed atmospheric moisture, rendering it ineffective.[1]
-
Solution: Use a freshly opened bottle of the dehydrating agent or purify/dry the agent before use. Polyphosphoric acid (PPA) is often a superior choice, demonstrating improved yields of 50-60% compared to lower yields with agents like H₂SO₄ or PCl₅.[3]
-
-
Assess Starting Material Purity:
-
Problem: The 2-acylamino ketone precursor, often synthesized via a Dakin-West reaction or acylation of an α-amino ketone, may contain unreacted starting materials or byproducts that can interfere with the cyclization.
-
Solution: Purify the 2-acylamino ketone by recrystallization or column chromatography before subjecting it to the cyclodehydration conditions. Confirm purity by NMR and melting point analysis.
-
-
Optimize Reaction Conditions:
-
Problem: High temperatures required for cyclization can lead to charring or decomposition of sensitive substrates.
-
Solution:
-
Temperature: Perform the reaction at the lowest temperature that allows for conversion. For PPA-mediated reactions, start at a lower temperature (e.g., 140 °C) and slowly increase it if the reaction is sluggish, while monitoring by TLC.
-
Time: Extended reaction times can lead to product degradation. Monitor the reaction every 30-60 minutes by TLC to determine the point of maximum product formation before significant decomposition occurs.
-
-
-
Consider Milder Alternatives for Sensitive Substrates:
-
Problem: If your substrate contains acid-sensitive functional groups, classical strong acid catalysis is not viable.
-
Solution: Modern modifications of the Robinson-Gabriel synthesis offer milder alternatives. The use of triphenylphosphine (PPh₃) and iodine (I₂) or hexachloroethane can effect the cyclodehydration under significantly less harsh conditions. Another option is the Burgess reagent, which is known for its mild dehydrating properties.
-
Question 2: I am attempting a van Leusen oxazole synthesis, but the reaction is slow and gives a complex mixture of products. What are the likely pitfalls?
The van Leusen synthesis, reacting an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful method for producing 5-substituted oxazoles.[4][5] Its success hinges on the basicity of the reaction medium and the reactivity of the aldehyde.
Causality and Mechanistic Insight:
The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic anion. This anion attacks the aldehyde carbonyl, leading to an intermediate that cyclizes to an oxazoline. Base-mediated elimination of the tosyl group then yields the oxazole.[4][5] Insufficient basicity, steric hindrance, or side reactions of the TosMIC anion can all lead to low conversion.
Common Issues and Solutions:
-
Insufficient Basicity:
-
Problem: A weak base or a base that is not soluble enough in the reaction medium will not deprotonate the TosMIC effectively, leading to a slow or stalled reaction. Potassium carbonate (K₂CO₃) is commonly used, but its effectiveness can be solvent-dependent.
-
Solution: Switch to a stronger base like potassium tert-butoxide (t-BuOK) or use a phase-transfer catalyst (e.g., a quaternary ammonium salt) with K₂CO₃ to increase its effective basicity. The use of an ion exchange resin has also been reported to be effective.[4]
-
-
Aldehyde Reactivity:
-
Problem: Sterically hindered aldehydes or those with electron-donating groups may react slowly. Aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity.[5]
-
Solution: For sluggish aldehydes, increasing the reaction temperature or using a more polar, aprotic solvent like DMF or DMSO can enhance the reaction rate. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[3]
-
-
Side Reactions:
-
Problem: The deprotonated TosMIC is a potent nucleophile and can participate in side reactions. With certain substrates, such as some formylindoles, rearranged enamines can form as significant byproducts.[4]
-
Solution: Carefully control the reaction temperature. Adding the aldehyde slowly to the mixture of base and TosMIC can help to minimize the concentration of the TosMIC anion and favor the desired reaction pathway. If side products persist, a full re-evaluation of the reaction conditions (solvent, base, temperature) is warranted.
-
II. Challenges in Modern Metal-Catalyzed Syntheses
Modern synthetic methods offer milder conditions and broader functional group tolerance but come with their own set of challenges, often related to catalyst activity and stability.
Question 3: My gold-catalyzed cycloisomerization of N-propargylamides is not working. What factors should I investigate?
Gold-catalyzed intramolecular cyclization of N-propargylamides is an elegant and atom-economical method for synthesizing substituted oxazoles under mild conditions.[6] Low conversion rates are often linked to catalyst deactivation, substrate impurities, or suboptimal reaction parameters.
Causality and Mechanistic Insight:
The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which activates it for a 5-exo-dig nucleophilic attack by the amide oxygen. This is followed by protodeauration to release the oxazole product and regenerate the active catalyst. Any species that interferes with the coordination of gold to the alkyne or hinders the catalytic cycle will inhibit the reaction.
Troubleshooting Checklist:
-
Catalyst Choice and Handling:
-
Problem: The choice of gold precursor and ligand is critical. Simple gold salts like AuCl₃ can be effective, but catalyst systems involving ligands (e.g., N-heterocyclic carbenes, NHCs) often offer superior performance. The counteranion can also significantly impact reactivity.[7] Catalysts can also be sensitive to air and moisture.
-
Solution: Ensure you are using a high-purity gold catalyst under an inert atmosphere (e.g., argon or nitrogen). If using a simple salt, consider switching to a well-defined Au(I)-NHC complex. Screen different counteranions if possible, as this can tune the Lewis acidity of the gold center.
-
-
Solvent Purity:
-
Problem: Protic impurities (water, alcohols) in the solvent can interfere with the catalysis. Coordinating solvents may also compete with the alkyne for a site on the gold catalyst.
-
Solution: Use anhydrous, high-purity solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good choices.
-
-
Substrate-Specific Issues:
-
Problem: Certain functional groups on the N-propargylamide substrate can poison the gold catalyst. For example, unprotected thiols or certain nitrogen heterocycles can bind strongly to the gold center and inhibit catalysis.
-
Solution: If catalyst poisoning is suspected, consider protecting the problematic functional group. Alternatively, increasing the catalyst loading may overcome partial inhibition, although this is a less desirable solution from a cost and sustainability perspective.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right dehydrating agent for a Robinson-Gabriel synthesis?
A1: The choice depends on the stability of your substrate. For robust, non-acid-sensitive substrates, polyphosphoric acid (PPA) at elevated temperatures (140-180 °C) often gives the best yields.[3] For substrates with moderate acid sensitivity, phosphorus oxychloride (POCl₃) in pyridine or neat can be effective at lower temperatures. For highly sensitive substrates, milder, non-acidic reagents like the Burgess reagent or a combination of triphenylphosphine and a halogenating agent (e.g., I₂ or C₂Cl₆) are recommended. A screening of several agents on a small scale is always advisable.
Q2: My reaction is complete according to TLC, but my isolated yield is low. What should I look for?
A2: This common issue can be attributed to several factors:
-
Product Instability: The oxazole product itself may be unstable under the reaction conditions (leading to decomposition) or during the workup and purification.[8] For example, some oxazoles are sensitive to strong acids or bases used during extraction.
-
Workup Issues: The product may be partially soluble in the aqueous phase during extraction, leading to losses. Try back-extracting the aqueous layers with more organic solvent.
-
Purification Losses: The product may streak on silica gel, or it might be volatile and lost under high vacuum. Try using a different purification method (e.g., recrystallization, distillation) or a deactivated silica gel.
-
Incorrect Structural Assignment: Ensure the major spot on your TLC is indeed the desired product and not a stable intermediate or a byproduct with a similar Rf value. Co-spotting with a known standard (if available) and full characterization (NMR, MS) of the isolated material are essential.
Q3: Can impurities in my starting materials really have a big impact?
A3: Absolutely. Impurities can have several detrimental effects:[8]
-
Catalyst Poisoning: As mentioned for gold catalysis, certain functional groups can irreversibly bind to and deactivate a metal catalyst.
-
Side Reactions: Impurities can react with your starting materials or reagents to form unwanted byproducts, consuming reagents and complicating purification.
-
Inhibition of Reaction: Some impurities can alter the pH or sequester essential reagents, slowing down or completely stopping the desired transformation. Always use reagents of appropriate purity and purify starting materials if their quality is in doubt.[8]
Experimental Protocols and Data
To bridge the gap between theory and practice, this section provides actionable experimental designs for optimizing your oxazole synthesis.
Protocol 1: Systematic Screening of Dehydrating Agents for Robinson-Gabriel Synthesis
This protocol outlines a parallel synthesis approach to efficiently identify the optimal dehydrating agent for a new 2-acylamino ketone substrate.
-
Setup: Arrange five identical small-scale reaction vessels (e.g., 5 mL microwave vials) with stir bars.
-
Charge Reactant: To each vial, add the 2-acylamino ketone (e.g., 50 mg, 1.0 equiv).
-
Add Reagents:
-
Vial 1: Add polyphosphoric acid (PPA) (~10x weight of substrate, ~500 mg).
-
Vial 2: Add concentrated sulfuric acid (H₂SO₄) (2 mL).
-
Vial 3: Add phosphorus oxychloride (POCl₃) (1.5 mL).
-
Vial 4: Dissolve the substrate in anhydrous dichloromethane (DCM) (2 mL), then add triphenylphosphine (1.5 equiv) and iodine (1.5 equiv).
-
Vial 5: Dissolve the substrate in anhydrous tetrahydrofuran (THF) (2 mL), then add Burgess reagent (1.5 equiv).
-
-
Reaction Conditions:
-
Heat Vials 1-3 to a set temperature (e.g., 120 °C).
-
Stir Vials 4-5 at room temperature or gentle heat (e.g., 40 °C).
-
-
Monitoring and Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench appropriately (e.g., into a biphasic mixture of ethyl acetate and saturated NaHCO₃ solution), and analyze the organic layer by TLC or LC-MS to compare the conversion to the desired oxazole product.
Data Presentation: Impact of Reagents on Oxazole Yield
The following table summarizes typical yield ranges for different oxazole syntheses, illustrating the impact of reagent choice. This data is compiled from literature sources and should be used as a general guide.
| Synthesis Method | Key Reagents | Typical Yield Range (%) | Notes |
| Robinson-Gabriel | H₂SO₄, POCl₃ | Low to Moderate | Highly substrate-dependent; risk of decomposition. |
| Polyphosphoric Acid (PPA) | 50 - 60% | Generally higher yields and cleaner reactions than H₂SO₄.[3] | |
| van Leusen | K₂CO₃ in Methanol | Moderate | Standard conditions; may be slow for unreactive aldehydes. |
| t-BuOK in THF/DMSO | 60 - 90% | Stronger base often improves rate and yield. | |
| Microwave, K₃PO₄, Isopropanol | 92 - 96% | Drastically reduced reaction times (minutes vs. hours).[3] | |
| Metal-Catalyzed | Au(I) or Au(III) salts | 70 - 95% | Mild conditions, high functional group tolerance. |
| (Propargyl Amides) | Cu(I) or Cu(II) salts | 65 - 87% | Often requires an oxidant; can be very efficient.[7] |
References
-
Molecules. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Accessed February 7, 2026. [Link]
-
Organic Chemistry Portal. "Synthesis of 1,3-oxazoles." Accessed February 7, 2026. [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Accessed February 7, 2026. [Link]
-
Cogent Chemistry. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Accessed February 7, 2026. [Link]
-
Molecules. "Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity." Accessed February 7, 2026. [Link]
-
Wiley. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Volume 60." Accessed February 7, 2026. [Link]
-
MDPI. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Accessed February 7, 2026. [Link]
-
ResearchGate. "Synthetic approaches for oxazole derivatives: A review." Accessed February 7, 2026. [Link]
-
CUTM Courseware. "Oxazole.pdf." Accessed February 7, 2026. [Link]
-
ACS Publications. "A Brief Introduction to Chemical Reaction Optimization." Accessed February 7, 2026. [Link]
-
Wikipedia. "Robinson–Gabriel synthesis." Accessed February 7, 2026. [Link]
-
ACS Publications. "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects." Accessed February 7, 2026. [Link]
-
Wikipedia. "Cook–Heilbron thiazole synthesis." Accessed February 7, 2026. [Link]
-
University of Liverpool. "Heterocyclic Chemistry - TUTORIAL PROBLEMS." Accessed February 7, 2026. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of 5-Methyloxazole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 5-Methyloxazole-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Methyloxazole-2-carbonitrile. Each problem is analyzed with potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a lower-than-expected yield of the target molecule. This can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.
Question: My reaction has resulted in a very low yield of 5-Methyloxazole-2-carbonitrile. What are the likely causes and how can I improve it?
Answer:
Low yield is a multifaceted problem. Let's break down the potential causes and their corresponding solutions.
Potential Cause 1: Incomplete Reaction
The reaction may not have proceeded to completion, leaving a significant amount of starting material unreacted.
-
Causality: The formation of the oxazole ring is a delicate process. Insufficient reaction time or inadequate temperature can lead to stalling. The cyclization step, often the core of the synthesis, requires a specific activation energy.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A well-chosen solvent system for TLC will show the consumption of starting materials and the appearance of the product spot.
-
Extended Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time. Monitor at regular intervals (e.g., every 1-2 hours) to determine the point of maximum conversion.
-
Temperature Adjustment: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to decomposition and side product formation.
-
Potential Cause 2: Degradation of Reagents or Product
The reagents used might be old or improperly stored, leading to reduced reactivity. The product itself might be unstable under the reaction conditions.
-
Causality: Key reagents, such as those with sensitive functional groups, can degrade over time, especially if exposed to moisture or air. The oxazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Solution:
-
Reagent Quality Check: Use freshly opened or recently purified reagents whenever possible. If you suspect a reagent has degraded, consider running a small-scale control reaction with a fresh batch.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to moisture.
-
pH Control: If the reaction involves strong acids or bases, carefully control the pH. Buffer systems can sometimes be employed to maintain an optimal pH range.
-
Potential Cause 3: Suboptimal Reagent Stoichiometry
The molar ratios of your reactants might not be optimal for this specific transformation.
-
Causality: A slight excess of one reagent is often used to drive a reaction to completion. However, a large excess can sometimes lead to the formation of byproducts.
-
Solution:
-
Stoichiometry Optimization: Run a series of small-scale reactions varying the stoichiometry of the key reactants. A Design of Experiments (DoE) approach can be highly effective here.
-
Consult Literature: Review established protocols for the synthesis of similar oxazole derivatives to see what stoichiometric ratios are commonly employed.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Even with a good yield, the presence of impurities can complicate purification and affect the quality of the final product.
Question: My crude NMR/LC-MS shows multiple unexpected peaks alongside my product. What are these impurities and how can I prevent their formation?
Answer:
Impurity profiling is key to optimizing your synthesis. Let's explore common side products and mitigation strategies.
Potential Cause 1: Isomer Formation
In many oxazole syntheses, there is a risk of forming regioisomers. For example, if you are building the ring, you might get the undesired 3-methyl or 4-methyl isomer depending on your starting materials and conditions.
-
Causality: The cyclization step can sometimes proceed through different pathways with similar activation energies, leading to a mixture of isomers. This is particularly common in reactions involving unsymmetrical precursors.
-
Solution:
-
Regioselective Synthesis Routes: Employ a synthetic strategy known for high regioselectivity. For instance, certain cyclocondensation reactions offer better control over the final substitution pattern of the oxazole ring.[3]
-
Catalyst/Reagent Choice: The choice of catalyst or condensing agent can significantly influence the regiochemical outcome. Experiment with different options to find one that favors the desired isomer.
-
Purification: If isomer formation is unavoidable, you will need to rely on careful purification. Column chromatography with a well-optimized solvent gradient is often effective.
-
Potential Cause 2: Side Reactions
Depending on your specific synthetic route, various side reactions can occur.
-
Causality: Functional groups on your starting materials or intermediates can undergo unintended transformations under the reaction conditions. For example, a nitrile group can be hydrolyzed to an amide or carboxylic acid if water is present and the conditions are acidic or basic.
-
Solution:
-
Strict Control of Reaction Conditions: Maintain precise control over temperature, reaction time, and reagent addition. Slow, dropwise addition of a reactive reagent can often minimize side reactions.
-
Protecting Groups: If you have sensitive functional groups that are not involved in the main reaction, consider using protecting groups to prevent them from reacting.
-
Inert Atmosphere: As mentioned before, running the reaction under an inert atmosphere can prevent oxidation-related side products.
-
Table 1: Troubleshooting Summary for Low Yield and Impurities
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction | Monitor progress (TLC/LC-MS), extend reaction time, cautiously increase temperature. |
| Reagent/Product Degradation | Use fresh reagents, ensure anhydrous conditions, control pH. | |
| Suboptimal Stoichiometry | Optimize molar ratios of reactants. | |
| Impurities | Isomer Formation | Employ regioselective routes, optimize catalyst/reagents, purify by column chromatography. |
| Side Reactions | Maintain strict control of conditions, use protecting groups, work under an inert atmosphere. |
Experimental Workflow & Visualization
A generalized workflow for optimizing the synthesis of 5-Methyloxazole-2-carbonitrile is presented below. This can be adapted to your specific synthetic route.
Caption: General workflow for synthesis and optimization.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-Methyloxazole-2-carbonitrile.
Q1: What are the most common synthetic routes to 5-Methyloxazole-2-carbonitrile?
A1: There are several established methods. One common approach involves the dehydration of the corresponding amide, 5-methyloxazole-2-carboxamide. Another route could be the cyclization of a suitable precursor that already contains the methyl and nitrile functionalities. The choice of route often depends on the availability and cost of the starting materials.
Q2: How do I choose an appropriate solvent for my reaction?
A2: Solvent choice is critical and depends on your specific reaction. For cyclization reactions, polar aprotic solvents like DMF or acetonitrile are often used as they can dissolve a wide range of reactants and are stable at higher temperatures. For dehydration reactions, solvents that can azeotropically remove water, such as toluene, are a good choice. Always consult the literature for your specific reaction type.[1]
Q3: What are the best practices for purifying 5-Methyloxazole-2-carbonitrile?
A3: Column chromatography on silica gel is the most common method for purifying this compound.[4] A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The exact solvent system will need to be determined by TLC analysis. Recrystallization can also be an option if a suitable solvent system is found.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If your synthesis involves toxic reagents like cyanides, all work should be conducted in a well-ventilated fume hood. Always have an appropriate quenching agent and emergency plan in place when working with hazardous materials.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used for full characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts, splitting patterns, and integrations for the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of your final product. Elemental analysis can provide further confirmation of purity and elemental composition.[1][5]
References
-
Butin, A. V., & Abaev, V. T. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Available from: [Link]
-
ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Available from: [Link]
- Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available from: [Link]
-
PMC. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]
-
ChemSynthesis. (2025). 5-amino-2-methyl-1,3-oxazole-4-carbonitrile. Available from: [Link]
Sources
- 1. ajrcps.com [ajrcps.com]
- 2. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Side reactions of the nitrile group during 5-Methyloxazole-2-carbonitrile synthesis
This technical guide addresses the synthesis and stability challenges of 5-Methyloxazole-2-carbonitrile , a critical heterocyclic building block. The presence of the electron-withdrawing nitrile group at the C2 position significantly alters the electronic landscape of the oxazole ring, making it susceptible to specific side reactions that do not occur in simple alkyl-oxazoles.
Executive Summary & Molecule Profile[1]
The synthesis of 5-Methyloxazole-2-carbonitrile is typically achieved via the dehydration of 5-methyloxazole-2-carboxamide . While the transformation appears straightforward, the C2-position of the oxazole ring is electronically deficient. Introducing a nitrile group (a strong electron-withdrawing group, EWG) at this position further depletes electron density, rendering the ring highly susceptible to nucleophilic attack and ring-opening hydrolysis.
Key Technical Challenges:
-
Reversibility: The nitrile is prone to rapid hydrolysis back to the amide or carboxylic acid under moist conditions.
-
Ring Instability: Strong nucleophiles (e.g.,
, alkoxides) can attack C2 or C5, leading to ring cleavage (isocyanide formation). -
Oligomerization: Acid-catalyzed trimerization to triazines.
Reaction Pathway Visualization
The following diagram outlines the primary synthesis route and the competing side reaction pathways.
Figure 1: Synthetic pathway from carboxamide precursor to nitrile target, highlighting four critical divergence points for side reactions.
Troubleshooting Modules (Q&A)
Module 1: The "Water" Problem (Hydrolysis & Reversion)
User Question: I successfully formed the nitrile, but after workup and storage overnight, NMR shows a significant amount of amide and carboxylic acid. Why is my product reverting?
Technical Diagnosis:
The C2-nitrile group activates the oxazole ring, but the ring also activates the nitrile. This mutual activation lowers the energy barrier for hydrolysis. Even trace atmospheric moisture, catalyzed by residual acid from the dehydration step (e.g.,
Corrective Protocol:
-
Quench Neutralization: You must neutralize the dehydration reaction mixture before aqueous workup. If using
, quench into a buffered solution (e.g., sat. or phosphate buffer pH 7-8) at 0°C, not just water. -
Drying is Critical: Dry the organic phase extensively with
or . -
Storage: Store the purified nitrile under inert gas (Argon/Nitrogen) in a desiccator at -20°C. Do not store in protic solvents.
Module 2: Nucleophilic Attacks & Solvolysis
User Question: I used methanol for recrystallization, and now I see a new set of peaks. Is it a solvate?
Technical Diagnosis: It is likely not a solvate but a chemical transformation. In the presence of alcohols and trace acid (Pinner conditions) or base, the electron-deficient nitrile carbon undergoes nucleophilic attack by the alcohol oxygen.
-
Acidic MeOH: Forms the imidate ester (
). -
Basic MeOH: Can lead to ring opening or methoxide attack at C5.
Corrective Protocol:
-
Avoid Alcohols: Never use methanol or ethanol for purification of this specific nitrile.
-
Alternative Solvents: Use non-nucleophilic solvents like Hexane/Ethyl Acetate, Dichloromethane (DCM), or Toluene.
-
Flash Chromatography: If purification is needed, use silica gel neutralized with 1% Triethylamine to prevent acid-catalyzed degradation on the column.
Module 3: Ring Cleavage (The "Pop-Open" Effect)
User Question: My reaction turned dark black/brown upon adding base, and I lost all aromatic signals. What happened?
Technical Diagnosis:
You likely triggered base-catalyzed ring opening . The H on C5 (if unsubstituted) or the ring itself is sensitive. With a strong EWG at C2 (nitrile), the ring becomes electron-deficient. Strong bases (
Corrective Protocol:
-
Base Selection: Use mild, non-nucleophilic bases. Pyridine, 2,6-Lutidine, or Diisopropylethylamine (DIPEA) are preferred over inorganic hydroxides.
-
pH Control: Maintain pH < 9 during workup.
Step-by-Step Synthesis & Optimization Guide
Recommended Route: Dehydration of 5-Methyloxazole-2-carboxamide
We recommend using Trifluoroacetic Anhydride (TFAA) over
Reagents & Materials Table
| Reagent | Equivalents | Role | Critical Note |
| 5-Methyloxazole-2-carboxamide | 1.0 | Precursor | Must be dry (<0.5% water). |
| Trifluoroacetic Anhydride (TFAA) | 1.2 - 1.5 | Dehydrating Agent | Mild; volatile byproducts. |
| Pyridine (or Et3N) | 2.5 - 3.0 | Base / Acid Scavenger | Excess required to trap TFA. |
| Dichloromethane (DCM) | Solvent (0.1 M) | Solvent | Anhydrous required. |
Detailed Protocol
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 5-Methyloxazole-2-carboxamide and anhydrous DCM . Cool to 0°C (ice bath).
-
Base Addition: Add Pyridine dropwise. The suspension may clear up slightly.
-
Dehydration: Add TFAA dropwise via syringe over 15 minutes. Exothermic reaction – maintain temp < 5°C.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Solvent: 30% EtOAc/Hexane).
-
Success Indicator: Disappearance of the polar amide spot (
) and appearance of a less polar nitrile spot ( ).
-
-
Quench (Crucial Step): Pour the reaction mixture into a cold saturated
solution. Stir vigorously for 10 minutes to hydrolyze excess TFAA. -
Extraction: Extract with DCM (3x). Wash combined organics with Brine.
-
Drying: Dry over
. Filter and concentrate at low temperature (<30°C) on a rotavap. Do not overheat. -
Purification: If necessary, pass through a short plug of silica gel (eluting with DCM/Hexane).
Mechanistic Insight: Why the Nitrile Fails
The following diagram illustrates the mechanism of the most common failure mode: Acid-Catalyzed Pinner-Type Hydrolysis . Understanding this helps you avoid conditions that mimic this pathway.
References
-
General Oxazole Synthesis & Van Leusen Reaction
- Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Source: Molecules (MDPI), 2020.
-
URL:[Link]
-
Dehydration of Heterocyclic Amides
-
Nitrile Synthesis Methodologies
-
Stability of Heteroaromatic Nitriles
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Methyloxazole-2-carbonitrile and all reagents (especially TFAA and Pyridine) before handling.
Sources
Removal of starting materials from 5-Methyloxazole-2-carbonitrile product
Current Status: Online Agent: Senior Application Scientist Topic: Removal of Starting Material (Amide) from 5-Methyloxazole-2-carbonitrile[1]
Executive Summary
The synthesis of 5-methyloxazole-2-carbonitrile typically involves the dehydration of 5-methyloxazole-2-carboxamide .[1] The most persistent impurity is the unreacted amide starting material. Due to the significant polarity difference between the primary amide (hydrogen bond donor/acceptor) and the nitrile (weak acceptor), separation is achievable through polarity-based exclusion (trituration) or adsorption chromatography.
Warning: The oxazole ring is sensitive to strong acids and vigorous hydrolysis. Avoid prolonged exposure to aqueous acidic conditions (pH < 3) during workup to prevent ring-opening or reversion to the amide.[1]
Module 1: Diagnostic & Detection
User Question: How do I confirm if the impurity in my crude product is the starting amide or a byproduct?
Technical Response: You must differentiate between the amide precursor and hydrolysis byproducts . Use the following diagnostic markers:
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Expected Profile:
-
Product (Nitrile): High
(approx. 0.6–0.7). Moves near the solvent front due to low polarity. -
Impurity (Amide): Low
(approx. 0.1–0.2). The amide adheres strongly to silica due to hydrogen bonding.
-
1H-NMR Spectroscopy (Diagnostic Signals)
-
Amide (Starting Material): Look for two broad singlets (exchangeable with
) typically between 6.5–8.0 ppm . These correspond to the protons.[1] -
Nitrile (Product): Absence of
signals.[1] The methyl group ( ~2.4 ppm) and the ring proton ( ~7.0 ppm) will shift slightly upfield compared to the amide due to the anisotropic effect of the cyano group.
Module 2: Removal Workflows
User Question: My reaction is complete, but I have 10-15% amide remaining. How do I remove it without losing my product?
Technical Response: We recommend a tiered approach. Start with Method A (Solubility Differential) as it is the most efficient and scalable. If that fails, proceed to Method B (Chromatography).
Method A: Trituration / Selective Precipitation (Recommended)
This method exploits the drastic solubility difference. The nitrile is highly soluble in non-polar/moderately polar ethers, while the amide is poorly soluble.
-
Principle: Solubility Exclusion.
-
Reagents: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).[1] -
Protocol:
-
Concentrate the crude reaction mixture to a residue.
-
Add cold
or MTBE (approx. 10 mL per gram of crude). -
Sonicate for 5 minutes to break up the solid matrix.
-
Cool the suspension to 0°C for 30 minutes.
-
Filter the suspension through a sintered glass funnel.
-
Solid Cake: Contains the Amide (discard after confirming by TLC).
-
Filtrate: Contains the Nitrile (Product).
-
-
Concentrate the filtrate to obtain the purified nitrile.[2]
-
Method B: Flash Column Chromatography
If the amide content is low (<5%) or if the product is an oil that traps the amide, chromatography is required.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent Gradient:
-
Start: 100% Hexanes (to elute non-polar impurities).
-
Ramp: 10%
20% Ethyl Acetate in Hexanes.
-
-
Elution Order:
Self-Validating Checkpoint
Before committing the entire batch to chromatography, perform this spot test:
-
Dissolve 10 mg of crude in 1 mL of DCM.
-
Spot on TLC.
-
If the spots are streaking, add 1% Triethylamine to the eluent to neutralize residual acidity from the silica, which can degrade the oxazole.
Module 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of 5-methyloxazole-2-carbonitrile based on physical state and solubility differences.
Module 4: Prevention & Stability FAQ
Q: Why does the amide persist even after adding excess dehydrating agent (TFAA/Pyridine)? A: The reaction is often equilibrium-driven or inhibited by the accumulation of acidic byproducts (e.g., trifluoroacetic acid).
-
Fix: Ensure you are using at least 2.5 equivalents of base (Pyridine or Triethylamine) to scavenge the acid produced. The base drives the equilibrium toward the nitrile [1].
Q: Can I use an aqueous acid wash (HCl) to remove the amide? A: NO. While amides are basic, the oxazole ring itself is a weak base and is prone to ring-opening hydrolysis in aqueous acid [2].
-
Alternative: Use a saturated aqueous
wash to remove acidic byproducts, but rely on Method A (Trituration) to remove the amide.
Q: My product is volatile. Can I distill it? A: Yes. 5-Methyloxazole-2-carbonitrile is likely a low-melting solid or liquid with moderate volatility.[1]
-
Protocol: Kugelrohr distillation or vacuum distillation (approx. 0.5 mmHg) is effective. The nitrile will distill over, leaving the non-volatile amide and polymeric residues in the pot. Ensure the bath temperature does not exceed 60°C to prevent thermal decomposition.
Summary Data Table: Physicochemical Contrast
| Property | 5-Methyloxazole-2-carbonitrile (Product) | 5-Methyloxazole-2-carboxamide (Impurity) | Purification Implication |
| Polarity | Low to Moderate | High | Separable by Silica Chromatography |
| H-Bonding | Acceptor Only | Donor & Acceptor | Amide binds strongly to silica; Nitrile elutes fast |
| Solubility ( | High | Very Low | Basis for Trituration (Method A) |
| Volatility | Moderate | Low (Solid) | Distillation is a viable option |
| TLC ( | ~ 0.65 | ~ 0.15 | Easy visual confirmation |
References
-
Thieme Connect. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Retrieved from [1]
-
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [1]
-
BenchChem. (2025).[2][3] Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide. Retrieved from [1]
Sources
Technical Support Guide: Impurity Profiling of 5-Methyloxazole-2-carbonitrile
Introduction & Impurity Landscape[1][2]
Identifying impurities in 5-Methyloxazole-2-carbonitrile requires a nuanced understanding of oxazole ring stability and nitrile chemistry. This molecule is electrophilic at the nitrile carbon and susceptible to nucleophilic attack, making hydrolysis the primary degradation pathway.[1] Furthermore, the synthesis of oxazoles often yields regioisomers (4-methyl vs. 5-methyl) which are difficult to separate due to structural similarity.
The Degradation Pathway (Mechanism of Action)
The most critical impurities arise from the hydrolysis of the nitrile group. Under aqueous conditions (acidic or basic), the nitrile converts first to the Primary Amide (5-methyloxazole-2-carboxamide) and subsequently to the Carboxylic Acid (5-methyloxazole-2-carboxylic acid).
Note: The oxazole ring itself is relatively stable but can undergo ring-opening under harsh acidic conditions or oxidative stress, leading to acyclic amino-carbonyls.
Figure 1: Predicted degradation and process impurity pathway for 5-Methyloxazole-2-carbonitrile.
Method Development Strategy
To separate the target nitrile from its polar hydrolysis products (Acid/Amide) and its hydrophobic regioisomer, a standard C18 column is often insufficient for peak shape and selectivity.[1]
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) or C18 Polar Embedded (e.g., Waters XSelect HSS T3) | PFP phases offer superior selectivity for regioisomers and polar nitriles compared to standard C18. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) | Low pH suppresses the ionization of the Carboxylic Acid impurity (pKa ~3-4), ensuring it retains on the column rather than eluting in the void volume.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.[1] |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient required to separate the 4-methyl and 5-methyl regioisomers. |
| Detection | UV @ 230 nm | The oxazole ring has strong absorbance in this region; nitriles are UV transparent but the conjugated system is active. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
Technical Support: Troubleshooting & FAQs
This section addresses specific issues reported by users handling 5-Methyloxazole-2-carbonitrile.
Q1: "I see a 'Ghost Peak' that grows over time in my sample sequence. What is it?"
Diagnosis: This is likely On-Column Hydrolysis or In-Vial Degradation .
-
The Science: Nitriles are stable in aprotic solvents but hydrolyze in water. If your diluent is 50:50 Water:ACN and the sample sits in the autosampler for 12+ hours, the nitrile converts to the amide (Impurity A).[1]
-
The Fix:
-
Change diluent to 100% Acetonitrile or Anhydrous Methanol .[1]
-
Keep autosampler temperature at 4°C .
-
Limit run times to <8 hours per sequence.
-
Q2: "My main peak has severe tailing (Asymmetry > 1.5)."
Diagnosis: Secondary interactions between the basic oxazole nitrogen and residual silanols on the column.
-
The Science: Although the nitrile is electron-withdrawing, the oxazole nitrogen retains some basic character.[1] At neutral pH, it interacts with free silanols.[1]
-
The Fix:
Q3: "I cannot separate the 4-methyl regioisomer from the 5-methyl target."
Diagnosis: Lack of steric selectivity.[1]
-
The Science: The hydrophobic difference between a 4-methyl and 5-methyl substitution is negligible on a standard C18 chain.
-
The Fix:
-
Switch to a Phenyl-Hexyl or PFP column. These phases utilize pi-pi interactions. The electron density distribution differs slightly between the 4- and 5-methyl isomers, allowing the PFP ring to discriminate between them.
-
Lower the temperature to 25°C to increase interaction time with the stationary phase.
-
Q4: "There is a peak eluting at the void volume (Rt ~ 1.5 min)."
Diagnosis: This is likely 5-Methyloxazole-2-carboxylic acid (Impurity B).
-
The Science: If your mobile phase pH is > 4.0, the acid impurity is deprotonated (anionic) and will not retain on a reverse-phase column.[1]
-
The Fix:
Troubleshooting Logic Flow
Use this decision tree to diagnose HPLC anomalies associated with this specific molecule.
Figure 2: HPLC Troubleshooting Decision Tree for Oxazole-Nitriles.
References
-
Biosynth. (n.d.).[1] 5-Amino-2-methyloxazole-4-carbonitrile Product Page. Retrieved from [1]
- Context: Provides structural data and CAS registry information for analogous methyl-oxazole-carbonitriles, confirming the class of compounds and potential for amino/methyl vari
-
National Institutes of Health (NIH). (2013).[1] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [1]
- Context: Details the synthesis of 4,5-disubstituted oxazoles and their stability, specifically noting hydrolysis conditions for oxazole esters which parallels nitrile hydrolysis.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [1]
- Context: Authoritative grounding on the mechanism of nitrile hydrolysis to amides and acids under acidic/basic conditions.
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives. Retrieved from [1][2]
- Context: Illustrates the condensation methods used for nitrile-heterocycles, highlighting potential process impurities like unreacted aldehydes or dimers.
Sources
Technical Support Center: Optimizing Regioselectivity in Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in oxazole ring formation. As experienced practitioners in organic synthesis, we understand that seemingly subtle changes in reaction conditions, particularly the choice of solvent, can have a profound impact on the isomeric purity of your products.
This resource is structured to provide not just procedural guidance, but also a deep dive into the mechanistic rationale behind the observed solvent effects. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes with confidence.
Troubleshooting Guide: Common Issues in Oxazole Regioselectivity
This section addresses specific problems you might encounter during your experiments. The solutions provided are grounded in established chemical principles and supported by literature precedents.
Q1: My reaction is producing a mixture of regioisomers. How can I favor the formation of a single isomer?
This is a common challenge in oxazole synthesis, especially when using unsymmetrical starting materials. The regiochemical outcome is often a kinetic versus thermodynamic competition, which is highly influenced by the solvent.
Underlying Principle: The formation of the oxazole ring, often via an intramolecular cyclization (e.g., in the Robinson-Gabriel synthesis), proceeds through a transition state.[1][2] The solvent can preferentially stabilize one transition state over another, thereby directing the reaction pathway towards a specific regioisomer.
Troubleshooting Steps:
-
Analyze the Polarity and Protic/Aprotic Nature of Your Current Solvent:
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively.[3][4] They can stabilize charged intermediates and transition states, which might favor a particular cyclization pathway. For instance, in some syntheses, polar protic solvents like ethanol and isopropanol have been shown to favor the formation of the final oxazole product over oxazoline intermediates.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[3][4] They are excellent at solvating cations but less so for anions. This can alter the nucleophilicity of reacting species and the stability of transition states. In a solid-phase Robinson-Gabriel synthesis, ethereal solvents like THF were found to be critical for the desired cyclative mechanism.[6]
-
Nonpolar Solvents (e.g., toluene, hexane, benzene): These solvents are generally less interactive and may favor pathways where the transition state has minimal charge separation. In palladium-catalyzed direct arylation of oxazoles, nonpolar solvents have been shown to favor C-2 arylation, whereas polar solvents favor C-5 arylation.[7]
-
-
Conduct a Solvent Screen: A systematic solvent screen is the most effective empirical approach to solving regioselectivity issues.
| Solvent Class | Examples | Potential Impact on Regioselectivity |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | Can stabilize charged intermediates through H-bonding, potentially favoring one regioisomeric transition state.[5][8] |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Can alter nucleophilicity and favor different cyclization pathways compared to protic solvents.[5][6] |
| Nonpolar | Toluene, Hexane, Dioxane | May favor less polar transition states or influence catalyst-substrate interactions differently.[7] |
| Coordinating | Dioxane, THF, Acetonitrile | Can coordinate to metal catalysts, altering their steric and electronic properties and thus influencing regioselectivity.[9] |
Q2: I'm attempting a metal-catalyzed oxazole synthesis and getting poor regioselectivity. What is the role of the solvent in this case?
In metal-catalyzed reactions, the solvent can play a multifaceted role beyond just solvating reagents.
Expert Insight: The solvent can directly interact with the metal center, influencing its catalytic activity and selectivity.[9] This is often referred to as the "coordinating ability" of the solvent.
-
Coordinating Solvents (e.g., THF, acetonitrile): These solvents can occupy coordination sites on the metal catalyst. This can either block or promote the binding of your substrates in a specific orientation, thereby dictating the regiochemical outcome.
-
Non-coordinating Solvents (e.g., toluene, hexane): In these solvents, the catalyst is more "naked," and its reactivity is more directly influenced by the ligands and substrates.
Troubleshooting Workflow for Metal-Catalyzed Reactions:
Caption: Solvent screening workflow for optimizing regioselectivity in metal-catalyzed oxazole synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the role of solvents in oxazole synthesis.
What is the mechanistic basis for solvent effects on the regioselectivity of oxazole formation?
The mechanism of oxazole synthesis often involves a key intramolecular cyclization step. For instance, in the Robinson-Gabriel synthesis, an α-acylamino ketone cyclizes to form an oxazoline intermediate, which then dehydrates to the oxazole.[1][2]
There are typically two possible sites for the initial nucleophilic attack, leading to two different regioisomeric intermediates. The solvent influences the relative energies of the transition states leading to these intermediates.
Caption: Competing reaction pathways influenced by the solvent environment.
-
Polar Protic Solvents: Can stabilize a more charge-separated transition state through hydrogen bonding. If one pathway involves a more developed charge in the transition state, a protic solvent will lower the activation energy for that pathway.[8]
-
Polar Aprotic Solvents: Are less effective at stabilizing anions. If the key nucleophile is an anion, its reactivity will be higher in an aprotic solvent, potentially altering the reaction's selectivity profile.[3]
Are there any "green" or unconventional solvents that can be used to control regioselectivity?
Yes, the field of green chemistry has introduced several alternative solvent systems that have shown promise in heterocyclic synthesis.[10][11]
-
Water: For certain reactions, like a modified Van Leusen oxazole synthesis, water has been used as a solvent, often in the presence of a catalyst like β-cyclodextrin.[12][13] The hydrophobic effect and the unique hydrogen-bonding network of water can lead to different selectivity compared to organic solvents.
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are highly polar and can be tailored to have specific solvating properties. In some Van Leusen syntheses, ionic liquids have been used and can be recycled, offering both a unique reaction environment and environmental benefits.[13][14]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are biodegradable and can act as both solvent and catalyst.[15]
When troubleshooting, consider these green alternatives as they may offer a unique reactivity and selectivity profile that is not achievable in conventional organic solvents.
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment to Optimize Regioselectivity
This protocol provides a framework for systematically evaluating the impact of different solvents on the regioselectivity of your oxazole synthesis.
Materials:
-
Your starting materials (e.g., α-acylamino ketone for Robinson-Gabriel, or aldehyde and TosMIC for Van Leusen).
-
A selection of anhydrous solvents from different classes (see table above).
-
Reaction vessels (e.g., microwave vials or sealed tubes).
-
Standard laboratory glassware and work-up reagents.
-
Analytical instrumentation for determining the regioisomeric ratio (e.g., ¹H NMR, GC-MS, or HPLC).
Procedure:
-
Preparation: Set up a parallel reaction array. In each reaction vessel, place your starting materials and any necessary reagents (e.g., catalyst, base) under an inert atmosphere (e.g., N₂ or Ar).
-
Solvent Addition: To each vessel, add a different anhydrous solvent from your screening library. Ensure the concentration of the limiting reagent is consistent across all reactions.
-
Reaction: Subject all reaction vessels to the same reaction conditions (temperature, time). If using microwave heating, ensure consistent power and temperature profiles.[5][16]
-
Work-up: Quench the reactions and perform a standard aqueous work-up and extraction. Dry the organic layers and concentrate in vacuo.
-
Analysis: Analyze the crude product from each reaction to determine the ratio of regioisomers. ¹H NMR is often the most direct method, by integrating characteristic peaks for each isomer.
-
Evaluation: Compare the regioisomeric ratios obtained in each solvent. Identify the solvent or solvent class that provides the highest selectivity for your desired product.
-
Optimization: Once an optimal solvent is identified, you can further optimize other parameters like temperature and reaction time to maximize both yield and selectivity.
References
-
Pulici, M., et al. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Publications. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Sarkar, P., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. PMC - NIH. Available at: [Link]
-
Gaikwad, S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
- Akhtar, J., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]
- SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
- Vedejs, E., & Fields, S. C. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.
- PMC - PubMed Central. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PMC - PubMed Central.
- Wikipedia. (n.d.). Oxazole. Wikipedia.
- Bentham Science Publishers. (2024). Solvent-Free Synthesis of Bioactive Heterocycles. Bentham Science Publishers.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- ResearchGate. (n.d.). review on green multicomponent synthesis of heterocyclic compounds.
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
- Wikipedia. (n.d.). Metal–organic framework. Wikipedia.
- ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
- YouTube. (2025). Gabriel Synthesis. YouTube.
- Royal Society of Chemistry. (n.d.).
- PubMed. (2014).
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Validation & Comparative
A Head-to-Head Guide to Bioisosteric Replacement: 5-Methyloxazole-2-carbonitrile vs. 5-Methylisoxazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The goal is to modulate a molecule's physicochemical and pharmacokinetic properties to enhance efficacy, selectivity, and safety. This guide provides an in-depth comparison of two closely related heterocyclic bioisosteres: 5-methyloxazole-2-carbonitrile and 5-methylisoxazole-2-carbonitrile. By examining their subtle yet significant differences, we aim to equip researchers with the insights needed to make informed decisions in drug design.
At a Glance: Key Physicochemical Differences
The seemingly minor shift in the position of the nitrogen and oxygen atoms between the oxazole and isoxazole rings imparts distinct electronic and conformational properties. These differences can have a cascading effect on a drug candidate's behavior.
| Property | 5-Methyloxazole-2-carbonitrile (Predicted) | 5-Methylisoxazole-2-carbonitrile (Predicted) | Rationale for Difference |
| pKa | Lower (less basic) | Higher (more basic) | The lone pair on the nitrogen in the isoxazole is more available for protonation due to the adjacent electron-withdrawing oxygen, making it a stronger base. |
| logP | Lower (more polar) | Higher (less polar) | The greater dipole moment of the isoxazole ring system can lead to increased polarity and, consequently, a lower logP value. |
| Dipole Moment | Lower | Higher | The adjacent, highly electronegative oxygen and nitrogen atoms in the isoxazole ring create a stronger dipole moment compared to the 1,3-arrangement in the oxazole. |
| Hydrogen Bond Acceptor Strength | Moderate | Stronger | The nitrogen in the isoxazole ring is generally a stronger hydrogen bond acceptor due to its higher basicity.[1] |
Delving Deeper: The "Why" Behind the Differences
The choice between an oxazole and an isoxazole bioisostere is not arbitrary. The distinct electronic distribution within each ring system governs their interactions with biological targets and metabolic enzymes.
Electronic Properties and Hydrogen Bonding
The arrangement of heteroatoms in the five-membered ring dictates the molecule's electronic character.[2]
-
5-Methyloxazole-2-carbonitrile: The 1,3-arrangement of the oxygen and nitrogen atoms in the oxazole ring results in a more diffuse electron distribution. The nitrogen at position 3 is a hydrogen bond acceptor, but its strength is moderate.
-
5-Methylisoxazole-2-carbonitrile: In the isoxazole ring, the adjacent 1,2-positioning of the oxygen and nitrogen atoms creates a more polarized system. This generally makes the nitrogen at position 2 a stronger hydrogen bond acceptor compared to its oxazole counterpart.[1] This enhanced hydrogen bonding capability can be critical for anchoring a ligand within a protein's binding pocket.
This difference in hydrogen bond acceptor strength can be a deciding factor when trying to optimize binding affinity. If a strong hydrogen bond with a donor residue in the target protein is desired, the isoxazole might be the superior choice.
Hydrogen bonding potential of the two isomers.
Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its success. The inherent stability of the heterocyclic ring and its influence on neighboring groups can be significantly different.
-
Oxazole Ring: Generally considered to be metabolically robust.
-
Isoxazole Ring: The N-O bond in the isoxazole ring can be susceptible to reductive cleavage by metabolic enzymes, particularly cytochrome P450s. This can be a double-edged sword. In some cases, it leads to rapid clearance and low bioavailability. In others, as with the drug leflunomide, this cleavage is required to form the active metabolite.
Therefore, if metabolic stability is a primary concern, the oxazole analogue may be the more conservative starting point. However, if a prodrug strategy is being considered, the potential for metabolic activation of the isoxazole ring could be exploited.
Experimental Evaluation: A Practical Guide
To empirically determine the optimal bioisostere, a series of head-to-head experiments are essential. The following protocols provide a framework for these comparative studies.
Synthesis Protocols
Synthesis of 5-Methyloxazole-2-carbonitrile (Adapted from related syntheses)
This synthesis involves the cyclization of an appropriate precursor. A plausible route starts from 2-chloro-2-(hydroxyimino)acetate and prop-1-yne.
Step-by-Step Methodology:
-
Preparation of the Oxime: Start with commercially available ethyl 2-chloro-2-oxoacetate. React it with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in a suitable solvent such as ethanol/water.
-
Cycloaddition: The resulting ethyl 2-chloro-2-(hydroxyimino)acetate is then reacted with prop-1-yne in the presence of a base like triethylamine in a solvent such as THF. This [3+2] cycloaddition forms the oxazole ring.
-
Hydrolysis and Decarboxylation: The resulting ethyl 5-methyl-1,2-oxazole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by acidification.
-
Nitrile Formation: The carboxylic acid is then converted to the primary amide using a coupling agent like HATU and ammonia. Finally, dehydration of the amide using a reagent like trifluoroacetic anhydride or phosphorus oxychloride yields the target 5-methyloxazole-2-carbonitrile.
Synthesis of 5-Methylisoxazole-2-carbonitrile (Adapted from related syntheses)
A common route to isoxazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.
Step-by-Step Methodology:
-
Preparation of the β-Keto Nitrile: A suitable starting material is ethyl 2-cyano-3-oxobutanoate.
-
Cyclization with Hydroxylamine: React the β-keto nitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a solvent such as ethanol. The reaction proceeds via condensation and subsequent cyclization to form the 5-methylisoxazole ring with an ester at the 2-position.
-
Conversion to Nitrile: The ester can be converted to the nitrile in a multi-step process. First, hydrolysis to the carboxylic acid, followed by conversion to the primary amide, and finally dehydration to the nitrile, as described for the oxazole analogue.
General synthetic workflow for the two isomers.
Physicochemical Property Determination
pKa Determination via UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for UV-Vis analysis.
-
Measurement: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
logP Determination via Shake-Flask Method
-
Solvent Preparation: Use n-octanol and water (or a suitable buffer) as the two phases. Pre-saturate the n-octanol with water and the water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the test compound in one of the phases.
-
Partitioning: Mix equal volumes of the two phases in a sealed container and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay
Liver Microsome Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species of interest) and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Case Study: Oxazole vs. Isoxazole in Factor Xa Inhibitors
A compelling example of the impact of this bioisosteric replacement can be found in the development of Factor Xa inhibitors.[1] In one study, a series of compounds were synthesized where an oxazole ring was replaced with an isoxazole ring. The isoxazole-containing analogue demonstrated significantly higher potency. X-ray co-crystallography revealed that the nitrogen of the isoxazole ring formed a crucial hydrogen bond with a backbone amide in the S4 pocket of the enzyme, an interaction that was less favorable with the oxazole analogue. This case study underscores how the subtle difference in hydrogen bonding capacity between the two rings can translate into a substantial difference in biological activity.
Conclusion
The choice between a 5-methyloxazole-2-carbonitrile and a 5-methylisoxazole-2-carbonitrile scaffold in drug design is a nuanced decision that should be guided by a thorough understanding of their inherent physicochemical properties. The isoxazole's greater basicity, higher dipole moment, and stronger hydrogen bond accepting capability can be advantageous for optimizing target binding.[2] However, this comes with a potential liability of reduced metabolic stability due to the lability of the N-O bond. Conversely, the oxazole ring offers a more metabolically stable and less polar alternative.
Ultimately, the "better" bioisostere is context-dependent. By leveraging the predictive power of computational tools and confirming these predictions with the robust experimental protocols outlined in this guide, researchers can rationally navigate this choice and accelerate the development of safer and more effective therapeutics.
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
- Thakur, A., & Kumar, R. (2022). Oxazole and isoxazole: From one-pot synthesis to medical applications. Journal of the Indian Chemical Society, 99(5), 100447.
- Wrona-Krol, E., & Bielenica, A. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(23), 8205.
- Baltruschat, H., & Rarey, M. (2021). Open source application for small molecule pKa predictions. Zenodo.
- Aljaš, A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
-
ChemAxon. (n.d.). Dipole Moment Calculation Plugin. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
WikiDiff. (2024, May 4). Oxazole vs. Isoxazole: What's the Difference? Retrieved from [Link]
- Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Frontiers in Molecular Biosciences, 10, 1129339.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Retrieved from [Link]
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-
Rowan's Free Online pKa Calculator. (n.d.). Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Determination: Quantitative NMR (qNMR) for 5-Methyloxazole-2-carbonitrile
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide offers an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 5-Methyloxazole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry.
The Principle of qNMR: An Absolute Approach
Quantitative NMR (qNMR) stands out as a powerful analytical tool due to its fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This inherent proportionality allows for the absolute quantification of a substance without the need for compound-specific reference standards, a significant advantage over other analytical techniques.[1][3] Unlike chromatographic methods that rely on response factors, qNMR provides a direct measure of the molar concentration of an analyte in solution.[2]
qNMR vs. Chromatographic Methods (HPLC, GC): A Comparative Analysis
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, qNMR offers distinct advantages, particularly in early-phase drug development and for the characterization of novel compounds.[3]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1][2] | Relative quantification based on the response of a detector to the analyte compared to a reference standard. | Relative quantification based on the response of a detector to the analyte compared to a reference standard. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a certified reference standard of the analyte itself.[3] | Requires a certified reference standard of the analyte itself. |
| Speed | Rapid analysis, with experiments often taking only a few minutes.[3][4] | Can be time-consuming due to method development and run times. | Generally faster than HPLC but may require derivatization. |
| Sample Preparation | Simple, involving dissolution of the sample and internal standard in a deuterated solvent.[3][5] | Can be more complex, often requiring filtration and specific mobile phase preparation. | May require derivatization for volatile or thermally labile compounds. |
| Non-Destructive | Yes, the sample can be recovered after analysis.[1][6] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[5] | Limited by the analyte's solubility and detectability (e.g., UV chromophore). | Limited to volatile and thermally stable compounds. |
| Accuracy | Highly accurate, often with errors less than 1-2%.[1] | Highly accurate with proper calibration.[1] | Highly accurate with proper calibration. |
Experimental Protocol: Purity Determination of 5-Methyloxazole-2-carbonitrile by ¹H-qNMR
This protocol outlines a validated approach for determining the purity of 5-Methyloxazole-2-carbonitrile using ¹H-qNMR.
Instrumentation and Materials
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
-
5-Methyloxazole-2-carbonitrile (analyte)
-
Maleic acid (certified internal standard)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Selection of the Internal Standard: The "Why"
The choice of an internal standard is critical for the accuracy of qNMR results.[7] Maleic acid is an excellent choice for this analysis due to the following reasons:
-
Signal Simplicity and Position: It exhibits a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with the signals of 5-Methyloxazole-2-carbonitrile.[8][9]
-
Stability: Maleic acid is a stable, non-volatile solid, allowing for accurate weighing.[8]
-
Purity: Certified reference materials with high, traceable purity are readily available.[8]
-
Solubility: It is soluble in the chosen deuterated solvent, DMSO-d₆.[8]
Sample and Standard Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.
-
Analyte Sample Preparation: Accurately weigh approximately 10 mg of 5-Methyloxazole-2-carbonitrile into an NMR tube.
-
Final Sample Preparation: Accurately transfer 0.5 mL of the internal standard stock solution to the NMR tube containing the analyte. Ensure complete dissolution by gentle vortexing.
NMR Data Acquisition Parameters
For accurate quantification, the NMR experiment must be set up to ensure a linear response for all signals. This is primarily achieved by ensuring complete spin-lattice relaxation (T₁) for all relevant protons.
-
Pulse Program: A simple single-pulse experiment (e.g., Bruker's "zg30") is recommended.
-
Relaxation Delay (d1): This is the most critical parameter. It should be set to at least 5 times the longest T₁ of the protons being quantified (both analyte and internal standard). A conservative value of 60 seconds is often used to ensure full relaxation.[10]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration errors.[11]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integration.
Caption: Workflow for qNMR Purity Determination.
Data Processing and Purity Calculation
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is carefully phased and baseline corrected.
-
Integration: The signals for both the analyte and the internal standard are integrated. For 5-Methyloxazole-2-carbonitrile, the methyl signal is a good candidate for integration due to its expected sharpness and lack of coupling. For maleic acid, the singlet from the two vinyl protons is used.
-
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrated areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
Method Validation and Trustworthiness
To ensure the reliability of the qNMR method, validation should be performed in accordance with ICH guidelines.[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.[12]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]
Conclusion
Quantitative NMR is a robust, accurate, and efficient method for determining the purity of 5-Methyloxazole-2-carbonitrile. Its nature as a primary analytical method, simple sample preparation, and non-destructive analysis make it a highly attractive alternative to traditional chromatographic techniques, especially in research and development settings where reference standards for the analyte may not be available.[3][10] The adoption of qNMR can streamline the analytical workflow and provide a high degree of confidence in the purity assessment of pharmaceutical compounds.
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JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
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RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
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PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
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CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
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- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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A Comparative Benchmarking Guide to the Synthesis of 5-Methyloxazole-2-carbonitrile: Evaluating Catalytic Efficiency
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the oxazole moiety, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth technical comparison of different catalytic strategies for the synthesis of 5-Methyloxazole-2-carbonitrile, a key building block for the elaboration of more complex pharmaceutical intermediates. We will delve into the mechanistic underpinnings and practical considerations of each approach, offering field-proven insights to guide researchers in selecting the optimal synthetic route for their specific needs.
This guide will focus on three distinct and representative catalytic methodologies: a classical yet effective dehydration of the corresponding carboxamide, a versatile organocatalytic approach via the Van Leusen oxazole synthesis, and a modern metal-catalyzed cross-coupling strategy. Each method will be evaluated based on its efficiency, substrate scope, reaction conditions, and overall practicality.
Dehydration of 5-Methyloxazole-2-carboxamide: A Robust and High-Yielding Approach
One of the most direct and efficient methods for the synthesis of nitriles is the dehydration of the corresponding primary amides. This transformation can be achieved using various dehydrating agents, with modern catalytic systems offering high yields under mild conditions. For the synthesis of 5-Methyloxazole-2-carbonitrile, a particularly effective method involves the use of cyanuric chloride in N,N-dimethylformamide (DMF).
Mechanistic Rationale
The dehydration of amides using cyanuric chloride and DMF proceeds through the formation of a Vilsmeier-type reagent. DMF reacts with cyanuric chloride to form a highly electrophilic intermediate. This intermediate activates the amide oxygen, facilitating the elimination of water to furnish the nitrile. The choice of this reagent system is predicated on its high efficiency and the mild reaction conditions required, which helps to preserve the integrity of the oxazole ring. A study on the dehydration of the isomeric 4-methyl-5-oxazole carboxamide to 4-methyl-5-oxazolecarbonitrile reported a near-quantitative yield of 99.4% using this method, highlighting its potential for the synthesis of the target molecule.[1]
Experimental Protocol
Synthesis of 5-Methyloxazole-2-carbonitrile via Dehydration
-
Materials: 5-Methyloxazole-2-carboxamide, Cyanuric chloride, N,N-Dimethylformamide (DMF), Methyl tert-butyl ether (MTBE), Saturated aqueous sodium carbonate solution.
-
Procedure:
-
Suspend 5-Methyloxazole-2-carboxamide (1.0 eq) in DMF at room temperature.
-
Add a solution of cyanuric chloride (0.5 eq) in MTBE dropwise over 15 minutes.
-
Stir the resulting mixture at room temperature for one hour.
-
Neutralize the reaction with a saturated aqueous solution of sodium carbonate.
-
Separate the organic phase and extract the aqueous phase with MTBE.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Methyloxazole-2-carbonitrile.
-
Caption: Experimental workflow for the dehydration synthesis.
The Van Leusen Oxazole Synthesis: An Organocatalytic Route
The Van Leusen oxazole synthesis is a powerful organocatalytic method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] This reaction is known for its versatility and tolerance of a wide range of functional groups.[3]
Mechanistic Insights
The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic carbanion.[4] This anion then adds to the aldehyde (in this case, a precursor to the 2-cyano-5-methyloxazole) to form an intermediate which undergoes an intramolecular cyclization.[4] Subsequent elimination of the tosyl group leads to the formation of the aromatic oxazole ring.[3][4] The nitrile group at the 2-position can be introduced by using an appropriate aldehyde precursor.
Experimental Protocol
Synthesis of 5-Methyloxazole-2-carbonitrile via Van Leusen Reaction
-
Materials: A suitable aldehyde precursor, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
To a solution of the aldehyde precursor (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-Methyloxazole-2-carbonitrile.
-
Caption: Catalytic cycle of the Van Leusen oxazole synthesis.
Metal-Catalyzed Cross-Coupling: A Modern Approach
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the formation of oxazoles is no exception. While a direct palladium- or copper-catalyzed synthesis of 5-Methyloxazole-2-carbonitrile from simple precursors is not extensively documented, analogous reactions provide a strong basis for a viable synthetic route. A plausible strategy involves the palladium-catalyzed cyanation of a 2-halo-5-methyloxazole precursor.
Mechanistic Considerations
Palladium-catalyzed cyanation reactions typically involve the oxidative addition of a palladium(0) complex to an aryl or heteroaryl halide.[5] The resulting palladium(II) species then undergoes transmetalation with a cyanide source, followed by reductive elimination to yield the desired nitrile and regenerate the palladium(0) catalyst.[5] The choice of ligand, cyanide source, and reaction conditions is crucial to avoid catalyst poisoning by the cyanide anion.[5]
Proposed Experimental Protocol
Synthesis of 5-Methyloxazole-2-carbonitrile via Pd-Catalyzed Cyanation
-
Materials: 2-Bromo-5-methyloxazole, Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF).
-
Procedure:
-
In a reaction vessel, combine 2-Bromo-5-methyloxazole (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (e.g., 5 mol%).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Comparative Analysis of Catalytic Efficiency
| Feature | Dehydration of Carboxamide | Van Leusen Oxazole Synthesis | Pd-Catalyzed Cyanation |
| Catalyst Type | Reagent-mediated (Cyanuric Chloride) | Organocatalytic (Base) | Metal-catalyzed (Palladium) |
| Starting Materials | 5-Methyloxazole-2-carboxamide | Aldehyde precursor, TosMIC | 2-Bromo-5-methyloxazole, Zn(CN)₂ |
| Reported Yield | Very High (up to 99% for isomer)[1] | Good to Excellent (generally)[3] | Moderate to Good (substrate dependent) |
| Reaction Conditions | Mild (Room Temperature) | Mild (Room Temperature to Reflux) | Elevated Temperature (80-100 °C) |
| Key Advantages | High yield, simple procedure | Versatile, good functional group tolerance | Direct introduction of nitrile group |
| Key Disadvantages | Requires pre-synthesis of amide | TosMIC can be moisture sensitive | Potential for catalyst poisoning, cost of Pd |
Conclusion
The synthesis of 5-Methyloxazole-2-carbonitrile can be approached through several effective catalytic strategies. The dehydration of the corresponding carboxamide stands out for its exceptionally high reported yield and mild reaction conditions, making it an excellent choice for large-scale synthesis where the precursor amide is readily available. The Van Leusen oxazole synthesis offers a versatile and robust organocatalytic alternative, allowing for the construction of the oxazole ring from a variety of aldehyde precursors. Finally, palladium-catalyzed cyanation represents a modern and direct approach for the introduction of the nitrile functionality, although it may require more careful optimization of reaction conditions to achieve high efficiency. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and tolerance for different reaction conditions and reagents.
References
-
Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. [Link]
- Google Patents. (Year). Preparation method of 3-amino-5-methyl isoxazole.
- ResearchGate. (Year). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile.
- ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.
- ResearchGate. (2025).
- MDPI. (Year).
-
Organic Chemistry Portal. (Year). Van Leusen Reaction. [Link]
- Buchwald, S. L., et al. (Year). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- PMC. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies.
-
NROChemistry. (Year). Van Leusen Reaction. [Link]
- MDPI. (Year). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity.
- ResearchGate. (2025). (PDF)
- Patsnap. (Year). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
- Hyma Synthesis Pvt. Ltd. (Year). Welcome To Hyma Synthesis Pvt. Ltd.
- BenchChem. (2025). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
- ResearchGate. (Year).
- RSC Publishing. (Year). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- PMC. (Year). Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues.
- ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.
- Organic Chemistry Portal. (Year). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
-
Wikipedia. (Year). Van Leusen reaction. [Link]
- Beilstein Journals. (Year).
-
Organic Chemistry Portal. (Year). Van Leusen Oxazole Synthesis. [Link]
- RSC Publishing. (Year).
- ChemSynthesis. (2025). 5-ethylamino-2-methyl-oxazole-4-carbonitrile.
Sources
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- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Authoritative Disposal Guide: 5-Methyloxazole-2-carbonitrile
[1]
Executive Directive: Immediate Safety Protocols
WARNING: CYANIDE LIBERATION HAZARD Unlike standard organic solvents, 5-Methyloxazole-2-carbonitrile contains a nitrile moiety attached to an oxazole ring.[1] Improper handling—specifically mixing with strong acids—can catalyze the hydrolysis of the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas.[2]
Core Safety Rules:
Technical Identity & Hazard Profile
To ensure proper segregation, you must understand the physicochemical properties that dictate this compound's behavior in a waste drum.[2]
| Property | Data | Operational Implication |
| Chemical Name | 5-Methyloxazole-2-carbonitrile | Official shipping/manifest name. |
| CAS Number | 28989-03-9 | Use for waste profiling (EPA/RCRA).[1][2] |
| Molecular Formula | C₅H₄N₂O | High nitrogen content; incineration requires NOx scrubbing.[1][2] |
| Physical State | Liquid / Low-melting Solid | Requires leak-proof secondary containment.[1][2] |
| Primary Hazards | Acute Toxicity, Flammability | Store in flammables cabinet; handle in fume hood.[1][2][3] |
| Reactivity | Acid-sensitive (HCN release) | Strict segregation from acids. |
Mechanistic Insight: The Nitrile Risk
The nitrile group (-C≡N) at the C2 position is electron-deficient due to the adjacent oxazole ring.[1] In the presence of strong mineral acids (e.g., HCl, H₂SO₄), the nitrile carbon becomes susceptible to nucleophilic attack by water, leading to hydrolysis.[1][2] While the intended reaction might be conversion to an amide/acid, the intermediate steps or side reactions in a mixed-waste drum can liberate volatile HCN, creating an immediate inhalation hazard [1].[1][2]
Disposal Workflow: The "Lab Pack" Protocol
For research quantities (grams to kilograms), Lab Packing followed by commercial incineration is the only self-validating, compliant method.[1][2] In-lab chemical neutralization (hydrolysis) is strongly discouraged due to the high risk of generating toxic byproducts without real-time monitoring.[1]
Step-by-Step Disposal Procedure
Phase 1: Segregation & Compatibility
Before moving the container, verify the receiving waste stream.[2]
-
Compatible: Non-halogenated organic solvents (Acetone, Methanol), Toluene, Acetonitrile.[2]
-
INCOMPATIBLE: Sulfuric acid, Nitric acid, Chromic acid, Peroxides.[2]
Phase 2: Packaging (The "Lab Pack" Method)[1][2]
-
Primary Container: Ensure the chemical is in a screw-top glass or HDPE bottle. The cap must be chemically resistant (Teflon/phenolic liner).[2]
-
Secondary Containment: Place the primary container inside a larger, sealable plastic bag (4-mil polyethylene) to contain potential leaks.
-
Absorbent: If packing into a drum, surround the container with an inert absorbent (Vermiculite or Clay). Do not use sawdust (combustible).
Phase 3: Labeling
Attach a hazardous waste tag with the following specific data:
Visual Workflow: Segregation Logic
The following diagram illustrates the critical decision-making process to prevent accidental HCN generation.
Figure 1: Segregation logic tree ensuring prevention of HCN release and fire hazards.
Emergency Response: Spills & Exposure[5]
In the event of a breach, immediate action is required.[2][5] This protocol assumes the researcher is wearing standard PPE (Nitrile gloves, lab coat, safety glasses).[2]
Spill Cleanup (Minor: < 100 mL)[1]
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hoods are active.[3]
-
PPE Upgrade: Double-glove (Nitrile) and wear a half-mask respirator with organic vapor/acid gas cartridges if outside a hood.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[2]
-
Why? Organic absorbents (paper towels) increase surface area and flammability.
-
-
Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris (Toxic)".[1]
-
Wash: Clean the surface with a mild detergent and water.[2] Collect this rinse water as hazardous waste.[2]
First Aid
References
-
National Institutes of Health (NIH) - PubChem. Nitrile Hydrolysis Mechanisms and Toxicity.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid.[2] Available at: [Link][1]
-
Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D001, D003). Available at: [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
